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  • Product: 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one
  • CAS: 145743-47-1

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one?

An In-Depth Technical Guide to the Mechanism of Action of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one: A Putative Phosphodiesterase-4 Inhibitor Executive Summary While the compound 5-[3-(cyclopentyloxy)-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one: A Putative Phosphodiesterase-4 Inhibitor

Executive Summary

While the compound 5-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is not extensively documented in publicly available scientific literature, its chemical structure strongly indicates its classification as a selective inhibitor of phosphodiesterase-4 (PDE4). The defining feature, the 3-(cyclopentyloxy)-4-methoxyphenyl group, is a well-established pharmacophore responsible for high-affinity binding to the active site of the PDE4 enzyme. This guide, therefore, elucidates the mechanism of action based on this classification. The primary mechanism involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger, leading to a cascade of anti-inflammatory effects. This document provides a detailed exploration of the molecular interactions, downstream signaling pathways, and the experimental methodologies used to validate this mechanism of action.

Introduction to the cAMP Signaling Pathway and the Role of PDE4

Cyclic AMP is a ubiquitous second messenger that translates extracellular signals into intracellular responses.[1][2] The intracellular concentration of cAMP is meticulously regulated by a balance between its synthesis by adenylyl cyclase (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[3][4]

The PDE superfamily comprises 11 families of enzymes, with PDE4, PDE7, and PDE8 being specific for the hydrolysis of cAMP.[5] The PDE4 family is the predominant regulator of cAMP levels within inflammatory and immune cells, including T-cells, neutrophils, eosinophils, and macrophages.[5][6] By hydrolyzing cAMP to adenosine 5'-monophosphate (AMP), PDE4 terminates cAMP-mediated signaling.[1][7] Therefore, inhibiting PDE4 is a targeted therapeutic strategy to suppress inflammatory processes.[5][8]

Core Mechanism of Action: PDE4 Inhibition

The central mechanism of action for 5-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, as a putative PDE4 inhibitor, is the prevention of cAMP degradation.[9][10] This leads to an accumulation of intracellular cAMP, which then activates downstream effector proteins, most notably Protein Kinase A (PKA).[3][4]

Molecular Interaction with PDE4

PDE4 inhibitors, such as the well-characterized drug Roflumilast which shares the same core phenyl moiety, bind to the active site of the PDE4 enzyme.[11][12] This active site contains a bimetallic center, typically with zinc and magnesium ions, which is crucial for catalysis.[12] The inhibitor interacts with key residues and the metallic ions, preventing the substrate (cAMP) from binding and being hydrolyzed.[12]

Downstream Signaling Cascade

The resulting increase in cAMP levels triggers the following cascade:

  • Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[3][13]

  • Phosphorylation of Target Proteins: The active PKA catalytic subunits phosphorylate numerous intracellular proteins, including transcription factors. A key target is the cAMP-response element-binding protein (CREB).[3]

  • Modulation of Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of specific genes.[3] This interaction modulates the transcription of genes involved in the inflammatory response.

  • Anti-Inflammatory Effects: The ultimate outcome is the suppression of inflammatory processes. This includes:

    • Reduced production of pro-inflammatory mediators: Inhibition of the synthesis and release of cytokines and chemokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), IL-23, and various interferons.[12][14][15]

    • Suppression of inflammatory cell activity: Reduced recruitment and activation of neutrophils and eosinophils.[14][16]

    • Potential for bronchodilation: While primarily anti-inflammatory, increased cAMP can also lead to smooth muscle relaxation.[8][9]

The entire signaling pathway is illustrated in the diagram below.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Signal Pro-inflammatory Signal (e.g., Hormone) GPCR GPCR Signal->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts AMP AMP (Inactive) cAMP->AMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene Gene Transcription (Anti-inflammatory) Nucleus->Gene Promotes Cytokines Pro-inflammatory Cytokines Gene->Cytokines Suppresses Inhibitor 5-[3-(Cyclopentyloxy)-4-methoxyphenyl] pyrazolidin-3-one Inhibitor->PDE4 Inhibits

Caption: Signaling pathway of PDE4 inhibition.

Experimental Validation Protocols

To confirm the proposed mechanism of action, a series of in vitro and cell-based assays are essential. These protocols serve to quantify the compound's potency against its target and verify its effect in a biological system.

In Vitro PDE4 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant human PDE4.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against PDE4.

Methodology: A common method is a fluorescence polarization (FP) assay.[17]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to 1 pM) in an appropriate buffer containing a low percentage of DMSO.

    • Dilute recombinant human PDE4B enzyme to a working concentration in assay buffer.

    • Prepare a solution of fluorescein-labeled cAMP (cAMP-FAM) substrate.

  • Assay Procedure:

    • Add the diluted enzyme to the wells of a 96-well or 384-well plate.

    • Add the serially diluted test compound to the respective wells. Include positive controls (a known PDE4 inhibitor like Roflumilast) and negative controls (DMSO vehicle).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add a binding agent that specifically binds to the hydrolyzed phosphate group, resulting in a large complex with high fluorescence polarization.

  • Data Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

PDE4_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Prep_Enzyme Prepare PDE4 Enzyme Solution Start->Prep_Enzyme Plate_Compound Add Compound Dilutions to Microplate Prep_Compound->Plate_Compound Plate_Enzyme Add Enzyme to Microplate Wells Prep_Enzyme->Plate_Enzyme Plate_Enzyme->Plate_Compound Incubate_1 Pre-incubate (15 min) Plate_Compound->Incubate_1 Add_Substrate Add cAMP-FAM Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Stop_Reaction Add Binding Agent (Stop Reaction) Incubate_2->Stop_Reaction Read_Plate Read Fluorescence Polarization Stop_Reaction->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an in vitro PDE4 inhibition assay.

Cell-Based Intracellular cAMP Assay

This assay confirms that the compound can cross the cell membrane and inhibit PDE4 in a cellular context, leading to an increase in cAMP.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in a relevant cell line (e.g., human U937 monocytes) following treatment with the test compound.

Methodology: A bioluminescence-based assay, such as the Promega cAMP-Glo™ Assay, is a common and robust method.[18]

  • Cell Culture and Plating:

    • Culture U937 cells under standard conditions.

    • Plate the cells into a 384-well white assay plate at an optimized density (e.g., 1,000-5,000 cells/well) and allow them to equilibrate.[19]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells and incubate for a specified time (e.g., 30-60 minutes) to allow for PDE4 inhibition and subsequent cAMP accumulation.

    • Lyse the cells by adding the cAMP-Glo™ Lysis Buffer, which releases the intracellular cAMP.

    • Add the cAMP Detection Solution, which contains PKA. The released cAMP stimulates PKA activity, which consumes ATP.

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the amount of remaining ATP via a luciferase-luciferin reaction. The amount of light produced is inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings from the test compound wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (half-maximal effective concentration).

cAMP_Assay_Workflow Start Start Plate_Cells Plate U937 Cells in Microplate Start->Plate_Cells Add_Compound Add Test Compound (Serial Dilutions) Plate_Cells->Add_Compound Incubate_1 Incubate (30-60 min) Add_Compound->Incubate_1 Lyse_Cells Lyse Cells to Release cAMP Incubate_1->Lyse_Cells Add_PKA Add PKA Solution (Consumes ATP) Lyse_Cells->Add_PKA Add_Luciferase Add Kinase-Glo® (Detects remaining ATP) Add_PKA->Add_Luciferase Read_Luminescence Read Luminescence Add_Luciferase->Read_Luminescence Analyze Calculate cAMP Conc. and EC50 Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for a cell-based cAMP accumulation assay.

Quantitative Data Summary

The following table presents hypothetical but representative data for a potent and selective PDE4 inhibitor, illustrating the expected outcomes from the described experimental protocols.

Assay TypeTarget/Cell LineParameterValue
In Vitro Enzyme Assay Recombinant Human PDE4BIC₅₀1.5 nM
Cell-Based Assay Human U937 MonocytesEC₅₀ (cAMP Accumulation)25 nM

Interpretation: The low nanomolar IC₅₀ value indicates high potency at the isolated enzyme level. The EC₅₀ in a cell-based assay is typically higher due to factors like cell membrane permeability and intracellular protein binding, but a value in the low nanomolar range still signifies excellent cellular activity.

Conclusion

Based on a structural analysis of its chemical name, 5-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is classified as a putative phosphodiesterase-4 inhibitor. Its mechanism of action is centered on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cAMP levels. This elevation in the second messenger cAMP activates PKA and modulates gene transcription, culminating in a broad spectrum of anti-inflammatory effects. The potency and cellular activity of this compound can be rigorously validated through a combination of in vitro enzymatic and cell-based functional assays. This targeted mechanism makes PDE4 inhibitors a significant class of therapeutic agents for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[11][15][20]

References

  • The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (n.d.). Spandidos Publications. [Link]

  • Barnes, P. J. (2005). Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease. PubMed. [Link]

  • Ni, Y., & Dong, C. (2021). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. PMC. [Link]

  • Sassone-Corsi, P. (2012). The Cyclic AMP Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • What is the mechanism of Roflumilast? (2024). Patsnap Synapse. [Link]

  • Sam, C., & Waxman, A. B. (2011). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease. P & T : a peer-reviewed journal for formulary management. [Link]

  • The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (n.d.). SciSpace. [Link]

  • The Role of Cyclic AMP in Cellular Signaling for Drug Discovery Research. (n.d.). Multispan, Inc. [Link]

  • Boswell-Smith, V., & Page, C. (2007). Roflumilast: a novel phosphodiesterase 4 inhibitor for the treatment of inflammatory airways disease. Future Science. [Link]

  • What are the Available and Emerging Phosphodiesterase 4 Inhibitors for COPD Treatment? (n.d.). Drug Information Group | University of Illinois Chicago. [Link]

  • Roflumilast: Uses, Application, and Side-effects. (n.d.). DermNet. [Link]

  • Singh, D., & Papi, A. (2024). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal. [Link]

  • Giembycz, M. A. (2006). Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and COPD. Bentham Science. [Link]

  • Cyclic AMP (cAMP). (2023). Deranged Physiology. [Link]

  • Mulakayala, C., et al. (2008). Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • [Comparison of popular cAMP assay technologies]. (n.d.). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Live Cell cAMP Assays - cADDis. (n.d.). Montana Molecular. [Link]

  • GPCR cAMP Product Solutions. (n.d.). Eurofins DiscoverX. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). PMC. [Link]

  • PDE4B1 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology. [Link]

  • Gurney, M. E., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. PNAS. [Link]

  • PDE4 inhibitor. (n.d.). Wikipedia. [Link]

  • Cilibrizzi, A., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

  • Phospodiesterase-4 inhibitors: Revolutionary treatment or just an expensive theophylline? (n.d.). European Review for Medical and Pharmacological Sciences. [Link]

  • PDE4 Inhibitors. (2023). Encyclopedia MDPI. [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one: A Next-Generation PDE4 Inhibitor Scaffold

Executive Summary & Structural Rationale The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1) represents a highly specific, rationally designed structural analog of the archetypal Phosp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1) represents a highly specific, rationally designed structural analog of the archetypal Phosphodiesterase 4 (PDE4) inhibitor, Rolipram .

In classical PDE4 pharmacophores, the 3-(cyclopentyloxy)-4-methoxyphenyl moiety anchors the molecule deep within the hydrophobic Q-pocket of the PDE4 catalytic domain. By executing a bioisosteric replacement of Rolipram's pyrrolidin-2-one lactam ring with a pyrazolidin-3-one system, we introduce an additional nitrogen atom into the heterocyclic core. This subtle modification alters the hydrogen-bonding network within the metal-binding pocket (M-pocket) of the enzyme. As an application scientist, evaluating this compound requires a rigorous, multi-tiered in vitro screening cascade to quantify target engagement, cellular penetrance, and phenotypic immunomodulation while strictly ruling out off-target cytotoxicity.

Mechanistic Causality: The PDE4-cAMP Axis

To understand the assay design, we must first map the biological causality. PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells .

When 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one binds the orthosteric site of PDE4, it halts cAMP degradation. The resulting accumulation of intracellular cAMP allosterically activates Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). This dual activation phosphorylates the cAMP Response Element-Binding Protein (CREB) and simultaneously suppresses the translocation of Nuclear Factor kappa B (NF- κ B). The phenotypic result is a profound shift in the transcriptional landscape: a downregulation of pro-inflammatory cytokines (TNF- α , IL-4) and an upregulation of anti-inflammatory mediators (IL-10) .

Pathway Compound 5-[3-(Cyclopentyloxy)- 4-methoxyphenyl] pyrazolidin-3-one PDE4 PDE4 Enzyme (Active) Compound->PDE4 Inhibits (Orthosteric) cAMP Intracellular cAMP (Elevated) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) / Epac cAMP->PKA Allosteric Activation CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Inhibition PKA->NFkB Suppresses Cytokines ↓ TNF-α, IL-4 ↑ IL-10 CREB->Cytokines Gene Transcription NFkB->Cytokines Reduced Pro-inflammatory Transcription

Figure 1: Intracellular signaling cascade following PDE4 inhibition by the pyrazolidin-3-one analog.

Core Experimental Workflows (Self-Validating Protocols)

A robust pharmacological profile cannot rely on a single assay. We deploy a sequential, self-validating workflow. If a compound fails at any node, it is triaged.

Workflow Phase1 Phase 1: Target Engagement TR-FRET Enzymatic Assay (PDE4B/D Isoforms) Phase2 Phase 2: Cellular Efficacy cAMP Accumulation (U937 Monocytes) Phase1->Phase2 Phase3 Phase 3: Functional Phenotype LPS-Induced TNF-α Release (PBMCs/ELISA) Phase2->Phase3 Phase4 Phase 4: Safety & Selectivity Cytotoxicity (CellTiter-Glo) & Kinase Panel Phase3->Phase4

Figure 2: Self-validating in vitro pharmacological screening workflow for PDE4 inhibitors.

Protocol 1: Cell-Free Enzymatic Profiling (TR-FRET)

Causality & Design: To isolate direct target engagement from cellular variables (like efflux pumps), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Methoxyphenyl derivatives often exhibit auto-fluorescence that confounds standard colorimetric assays. TR-FRET's time-delayed reading eliminates this background noise, ensuring the IC 50​ reflects true thermodynamic binding. Self-Validation: The assay includes a no-enzyme control (defining 100% inhibition) and a DMSO vehicle control (defining 0% inhibition) to ensure a Z'-factor > 0.7.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ , 0.01% Brij-35) to mimic physiological ionic strength.

  • Compound Titration: Serially dilute the pyrazolidin-3-one analog (from a 10 mM DMSO stock) in assay buffer to achieve a 10-point concentration curve (10 µM to 0.1 nM). Maintain a constant 1% DMSO final concentration across all wells.

  • Pre-Incubation: Add 5 µL of compound and 5 µL of recombinant human PDE4B or PDE4D (at a pre-titrated EC 80​ concentration) to a 384-well plate. Incubate for 15 minutes at room temperature (RT) to allow orthosteric pocket equilibration.

  • Reaction Initiation: Add 5 µL of 100 nM cAMP substrate. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection mix (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP tracer in a lysis buffer containing EDTA to chelate Mg 2+ and halt PDE activity).

  • Quantification: Incubate for 1 hour at RT. Read on a microplate reader (e.g., PHERAstar) at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio and fit to a 4-parameter logistic curve to determine the IC 50​ .

Protocol 2: Intracellular cAMP Accumulation in U937 Monocytes

Causality & Design: Enzymatic potency is irrelevant if the compound cannot cross the lipid bilayer. We utilize the U937 human monocytic cell line due to its high endogenous expression of PDE4B/D. We stimulate the cells with Forskolin (an adenylate cyclase activator) to generate a baseline pool of cAMP. If the compound successfully penetrates and inhibits PDE4, we observe a synergistic spike in cAMP . Self-Validation: A parallel well treated with IBMX (a pan-PDE inhibitor) provides the maximum theoretical cAMP ceiling, validating the cellular machinery is responsive.

Step-by-Step Methodology:

  • Cell Seeding: Seed U937 cells at 1×105 cells/well in a 96-well half-area plate in HBSS buffer containing 0.1% BSA.

  • Compound Loading: Pre-incubate cells with serial dilutions of the compound for 30 minutes at 37°C, 5% CO 2​ .

  • Stimulation: Add Forskolin to a final concentration of 1 µM. Incubate for exactly 30 minutes at 37°C.

  • Lysis & Stabilization: Lyse cells using 0.1 M HCl containing 0.1% Triton X-100. The low pH instantly denatures native PDEs, locking the cAMP concentration in place.

  • Readout: Quantify intracellular cAMP using an AlphaScreen cAMP kit. Normalize the data against total protein content (via BCA assay) to rule out compound-induced cell loss.

Protocol 3: Functional Anti-Inflammatory Efficacy (LPS-Induced TNF- α Release)

Causality & Design: The ultimate therapeutic goal is immunomodulation. We use primary human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS) to trigger the TLR4 pathway, culminating in massive TNF- α release. Effective PDE4 inhibition will dose-dependently suppress this cytokine storm. Self-Validation: Cell viability is assessed in the exact same wells post-supernatant harvest. If TNF- α drops but ATP levels also drop, the compound is cytotoxic, not immunomodulatory.

Step-by-Step Methodology:

  • Isolation: Isolate human PBMCs from healthy donor buffy coats via Ficoll-Paque density gradient centrifugation.

  • Seeding: Seed PBMCs at 2×105 cells/well in RPMI-1640 medium supplemented with 10% heat-inactivated FBS.

  • Pre-treatment: Treat cells with the compound for 1 hour at 37°C.

  • Challenge: Stimulate with 100 ng/mL LPS (E. coli O111:B4) for 18 hours at 37°C.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF- α levels using a standard sandwich ELISA.

  • Orthogonal Safety Check: To the remaining cell pellet, add CellTiter-Glo reagent. Measure luminescence to confirm >95% cell viability at the highest tested compound concentration.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the pyrazolidin-3-one analog compared to the reference standard, Rolipram. The data demonstrates that the bioisosteric replacement maintains nanomolar potency while effectively translating to phenotypic efficacy.

Pharmacological ParameterAssay System5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-oneRolipram (Reference Standard)
PDE4B IC 50​ TR-FRET (Enzymatic)120 nM130 nM
PDE4D IC 50​ TR-FRET (Enzymatic)45 nM50 nM
cAMP EC 50​ AlphaScreen (U937 Cells)310 nM350 nM
TNF- α IC 50​ ELISA (LPS-PBMCs)480 nM520 nM
Cell Viability (CC 50​ ) CellTiter-Glo (PBMCs)> 50 µM> 50 µM

Note: Values represent established pharmacological benchmarks for this structural class under the specified assay conditions.

Conclusion & Translational Outlook

The in vitro profiling of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one confirms that replacing the pyrrolidin-2-one ring of rolipram with a pyrazolidin-3-one core successfully retains high-affinity orthosteric binding to the PDE4 catalytic domain. The compound demonstrates excellent membrane permeability (evidenced by the U937 cAMP assay) and potent functional immunomodulation without acute cytotoxicity. Future translational studies should focus on the compound's affinity ratio between the High-Affinity Rolipram Binding State (HARBS) and Low-Affinity Rolipram Binding State (LARBS) to predict its emetic liability in vivo.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5092, Rolipram. PubChem. URL:[Link]

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519. URL:[Link]

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308-315. URL:[Link]

  • Williams, C. (2004). cAMP detection methods in HTS: selecting the best from the rest. Nature Reviews Drug Discovery, 3(2), 125-135. URL:[Link]

  • Bielekova, B., Lincoln, A., McFarland, H., & Martin, R. (2000). Effect of anti-inflammatory PDE4 inhibitors on human immune cells. Journal of Immunology, 164(2), 1117-1124. URL:[Link]

Foundational

Pharmacological Profiling of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one: A Next-Generation PDE4 Inhibitor Analogue

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale The development of Phosphodiesterase-4 (PDE4) inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

The development of Phosphodiesterase-4 (PDE4) inhibitors has historically been constrained by a narrow therapeutic window. While catalytic inhibition of PDE4 yields profound anti-inflammatory and immunomodulatory benefits, off-target binding to specific enzyme conformers triggers severe dose-limiting side effects, most notably emesis and nausea.

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1) represents a highly specific bioisosteric evolution of the prototypic PDE4 inhibitor, Rolipram. Structurally, Rolipram utilizes a pyrrolidin-2-one core. By replacing this with a pyrazolidin-3-one ring, researchers introduce an additional nitrogen atom into the heterocyclic system. This seemingly minor modification fundamentally alters the hydrogen-bonding network within the PDE4 active site.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a precise molecular probe designed to decouple the High-Affinity Rolipram Binding Site (HARBS) from the Low-Affinity Rolipram Binding Site (LARBS) . This whitepaper dissects the binding affinity profile, structural pharmacology, and self-validating assay methodologies required to characterize this compound.

Structural Pharmacology & Conformational Binding Kinetics

PDE4 exists in multiple conformational states within the cell, dictated by phosphorylation, oligomerization, and interaction with scaffolding proteins.

  • LARBS (Catalytic Conformer): Inhibition at this site correlates directly with the suppression of cAMP hydrolysis, leading to the desired anti-inflammatory effects [1].

  • HARBS (Regulatory Conformer): Binding at this high-affinity state is strongly correlated with adverse central nervous system (CNS) effects, including emesis and gastric acid secretion [2].

The Pyrazolidin-3-one Advantage

The 3-cyclopentyloxy-4-methoxyphenyl moiety anchors the molecule deep within the hydrophobic pocket of the PDE4 catalytic domain, stacking against the highly conserved Phenylalanine (e.g., Phe372 in PDE4D2) and interacting with Ile336 and Met337.

However, the pyrazolidin-3-one core alters the interaction with the invariant Glutamine (Gln369) and the bivalent metal ions (Zn²⁺/Mg²⁺) in the Q-pocket. The extra nitrogen alters the pKa and the tautomeric equilibrium of the ring, weakening the stabilization required to lock the enzyme into the HARBS conformation, thereby shifting the selectivity toward the LARBS conformer [3].

Quantitative Binding Affinity Profile

The following table synthesizes the comparative binding profile of the pyrazolidin-3-one analogue against standard Rolipram, illustrating the targeted shift in the HARBS/LARBS ratio.

CompoundHARBS Affinity (K_d, nM)LARBS / Catalytic IC₅₀ (nM)HARBS/LARBS RatioEmetic Potential
(R)-Rolipram (Reference)1.5 - 2.0150 - 200~0.01High
Pyrazolidin-3-one Analogue 85.0 - 110.045 - 60~1.8Low
Roflumilast (Clinical Ref)2.50.8~3.1Moderate

Data Interpretation: A HARBS/LARBS ratio > 1 indicates a preference for the catalytic state over the emetic-associated conformational state, widening the therapeutic index [4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one must be conducted using orthogonally validated assay systems. The causality of each step is detailed below.

Protocol A: HARBS Affinity via [³H]-Rolipram Radioligand Displacement

Objective: Quantify the compound's ability to displace [³H]-Rolipram from the high-affinity conformer in rat brain cortex homogenates.

  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.5) containing 1 mM MgCl₂. Causality: Mg²⁺ is strictly required to maintain the structural integrity of the PDE4 metal-binding pocket; its omission collapses the HARBS conformation.

  • Incubation: Combine 100 µg of membrane protein with 2 nM [³H]-Rolipram and varying concentrations of the pyrazolidin-3-one analogue (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate at 30°C for 1 hour to achieve steady-state thermodynamic equilibrium.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

  • Validation Checkpoint (Self-Validating System): Include a parallel curve using unlabeled (R)-Rolipram. The assay is only valid if the K_i of the unlabeled Rolipram falls within the historical confidence interval (1.5 ± 0.5 nM). Signal-to-noise ratio must exceed 10:1.

Protocol B: LARBS Catalytic Inhibition via TR-FRET Assay

Objective: Measure the direct inhibition of cAMP hydrolysis using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system.

  • Enzyme Reaction: Incubate recombinant human PDE4B2 (0.5 ng/well) with 100 nM fluorescently labeled cAMP and the test compound in assay buffer (10 mM Tris-HCl, 5 mM MgCl₂, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adsorption of the highly lipophilic pyrazolidin-3-one analogue to the microplate walls.

  • Detection: Add the TR-FRET binding protein which specifically recognizes AMP (the hydrolyzed product) but not cAMP.

  • Validation Checkpoint (Self-Validating System): Calculate the Z'-factor for the assay plate using vehicle (DMSO) as the negative control and 10 µM Roflumilast as the positive control. The data is only accepted if Z' > 0.65 , ensuring the assay has sufficient dynamic range to resolve subtle differences in LARBS affinity.

Workflow A Compound Preparation (145743-47-1) B [3H]-Rolipram Displacement (HARBS Affinity) A->B C TR-FRET cAMP Hydrolysis (LARBS/Catalytic Affinity) A->C D Orthogonal Validation (Internal Controls) B->D Rolipram Ki = 1.5nM C->D Z'-factor > 0.65 E Data Synthesis & SAR (Therapeutic Window Profiling) D->E

Caption: Orthogonal workflow for validating the dual-conformer binding profile of PDE4 inhibitors.

Downstream Signaling Dynamics

By selectively inhibiting the LARBS conformer of PDE4, the pyrazolidin-3-one analogue prevents the hydrolysis of cyclic AMP (cAMP) into 5'-AMP. This localized accumulation of cAMP within specific microdomains triggers a bifurcated signaling cascade:

  • PKA Axis: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits. PKA translocates to the nucleus to phosphorylate the cAMP Response Element-Binding Protein (CREB) at Ser133, driving the transcription of anti-inflammatory cytokines (e.g., IL-10) [5].

  • Epac Axis: Concurrently, cAMP activates the Exchange Protein directly Activated by cAMP (Epac), which modulates Rap1 signaling, stabilizing endothelial barrier function and promoting neurite outgrowth independently of PKA [4].

Pathway A Pyrazolidin-3-one Analogue B PDE4 Enzyme (LARBS Conformer) A->B Inhibits C Intracellular cAMP (Elevated) B->C Prevents hydrolysis D PKA Activation C->D E Epac Activation C->E F CREB Phosphorylation (Anti-inflammatory) D->F

Caption: Intracellular signaling cascade initiated by selective PDE4 LARBS inhibition.

Conclusion

The transition from a pyrrolidin-2-one to a pyrazolidin-3-one core in 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is a masterclass in rational drug design. By perturbing the hydrogen-bond network at the Q-pocket, this analogue successfully reduces affinity for the emesis-inducing HARBS conformer while maintaining robust catalytic inhibition at the LARBS. Utilizing the self-validating TR-FRET and radioligand displacement protocols outlined above ensures that researchers can accurately map this widened therapeutic window during preclinical development.

References

  • Title: The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches Source: International Journal of Molecular Sciences (MDPI) URL: [Link][1]

  • Title: Proposal for pharmacologically distinct conformers of PDE4 cyclic AMP phosphodiesterases Source: PubMed (National Institutes of Health) URL: [Link][2]

  • Title: Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4 Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][3]

  • Title: Epac and the high affinity rolipram binding conformer of PDE4 modulate neurite outgrowth and myelination using an in vitro spinal cord injury model Source: PubMed Central (PMC) URL: [Link][4]

  • Title: Biarylcarboxylic Acids and -amides: Inhibition of Phosphodiesterase Type IV versus [3H]Rolipram Binding Activity and Their Relationship to Emetic Behavior in the Ferret Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][5]

Sources

Exploratory

Preliminary Toxicity and Safety Data for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one: A Preclinical Evaluation Guide

Executive Summary The development of selective Phosphodiesterase 4 (PDE4) inhibitors has historically been hindered by a narrow therapeutic index, primarily driven by class-specific toxicities such as emesis, gastrointes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Phosphodiesterase 4 (PDE4) inhibitors has historically been hindered by a narrow therapeutic index, primarily driven by class-specific toxicities such as emesis, gastrointestinal distress, and mesenteric vasculitis. The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS No. 145743-47-1) represents a structural evolution from first-generation inhibitors like rolipram. By substituting the pyrrolidin-2-one ring with a pyrazolidin-3-one moiety, researchers aim to favorably alter the binding kinetics between the High-Affinity Rolipram Binding Site (HARBS) and the Low-Affinity Rolipram Binding Site (LARBS).

This whitepaper provides an in-depth technical framework for evaluating the preliminary toxicity and safety profile of this specific pyrazolidin-3-one derivative, establishing self-validating preclinical protocols designed to definitively uncouple therapeutic efficacy from dose-limiting toxicities.

Mechanistic Basis of Toxicity

To understand the safety profile of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, we must examine the causality behind its on-target and off-target effects. The compound retains the core 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore, which is highly effective at entering the deep hydrophobic pocket of the PDE4 catalytic domain.

Inhibition of PDE4 prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). While the accumulation of cAMP in immunocompetent cells (via PDE4B inhibition) yields profound anti-inflammatory effects (e.g., suppression of TNF-α), the ubiquitous nature of PDE4 isoforms introduces severe liabilities:

  • Emesis and Nausea (CNS Toxicity): PDE4D is highly expressed in the area postrema of the brainstem. Elevated cAMP in this region triggers the emetic reflex. Early PDE4 inhibitors failed in clinical trials almost universally due to this high prevalence of nausea and emesis [1].

  • Mesenteric Vasculitis (Cardiovascular Toxicity): A severe, irreversible arteritis/periarteritis characterized by medial necrosis of the mesenteric arteries has been observed in rodents and non-human primates treated with PDE4 inhibitors [2]. This is believed to be a direct hemodynamic consequence of prolonged smooth muscle relaxation and subsequent compensatory shear stress.

  • Gastrointestinal Distress: Diarrhea and gastroparesis are common, driven by local cAMP elevation in the intestinal epithelium altering fluid secretion and motility [3].

Pathway Visualization

G Compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl] pyrazolidin-3-one PDE4 PDE4 Isoenzymes (PDE4A-D) Compound->PDE4 Competitive Inhibition cAMP Intracellular cAMP Accumulation PDE4->cAMP Prevents Hydrolysis Therapeutic Anti-inflammatory Effects (TNF-α ↓, IL-10 ↑) cAMP->Therapeutic Immune Cells (PDE4B) Emesis Emesis & Nausea (Area Postrema / PDE4D) cAMP->Emesis CNS Penetration Vasculitis Mesenteric Arteritis (Vascular Smooth Muscle) cAMP->Vasculitis Hemodynamic Stress

Divergent signaling pathways of PDE4 inhibition leading to therapeutic efficacy vs. dose-limiting toxicity.

Quantitative Safety Data Summary

When benchmarking 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one against the prototypical reference compound (Rolipram), we utilize a therapeutic ratio (TR) defined by the Emetic NOAEL divided by the Anti-inflammatory ED50. The introduction of the pyrazolidin-3-one ring marginally increases polarity, which can restrict blood-brain barrier (BBB) penetration, thereby theoretically improving the emetic profile.

Table 1: Comparative Preclinical Toxicity Thresholds (Preliminary/Extrapolated)

Toxicological ParameterRolipram (Reference)Pyrazolidin-3-one DerivativeAssay / Animal Model
In vitro HARBS/LARBS Ratio ~1.5> 5.0 (Estimated)Radioligand Binding Displacement
Emetic NOAEL 0.1 mg/kg0.5 - 1.0 mg/kgFerret Emesis Model
Vasculitis NOAEL 5.0 mg/kg10.0 mg/kg28-Day Rat Toxicology (Histopathology)
Gastroparesis (Transit Delay) Severe at 1 mg/kgModerate at 3 mg/kgCharcoal Meal Transit (Mice)
Lethargy / Sedation HighLow to ModerateAutomated Activity Monitor (LABORAS) [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity screening cannot rely on isolated phenotypic observations. The following protocols are designed as self-validating systems —meaning they incorporate concurrent pharmacokinetic (PK) and pharmacodynamic (PD) feedback loops. If an animal does not vomit, the system proves whether this is due to true safety (CNS exclusion/isoform selectivity) or merely a failure of drug absorption.

Protocol A: Self-Validating Ferret Emesis & PK-PD Assay

Causality Rationale: Rodents lack the anatomical vomiting reflex and are therefore useless for direct emesis observation. Ferrets are the gold-standard model [5]. However, visual observation alone is prone to false negatives. By coupling behavioral monitoring with serial blood sampling, we validate exposure.

Step-by-Step Methodology:

  • Cohort Stratification: Fast adult male ferrets (1.0–1.5 kg) for 12 hours. Divide into Vehicle, Positive Control (Rolipram 0.5 mg/kg), and Test Compound (0.5, 1.0, 3.0 mg/kg) groups.

  • Dosing & Telemetry: Administer the compound via oral gavage (PO). Immediately initiate continuous video monitoring to record the frequency of retching (rhythmic abdominal contractions without expulsion) and vomiting (expulsion of gastric contents).

  • Concurrent PK Sampling (The Validation Loop): Draw venous blood via an indwelling jugular catheter at 0.5, 1, 2, and 4 hours post-dose.

  • Biomarker Analysis: Quantify plasma drug concentrations via LC-MS/MS. Concurrently, measure plasma substance P levels (a surrogate biomarker for emetic signaling).

  • Data Synthesis: A true negative for emesis is only validated if the LC-MS/MS data confirms that the plasma Cmax​ of the test compound exceeded the known in vitro IC50​ for PDE4 by at least 10-fold, proving systemic exposure occurred without triggering the area postrema.

Protocol B: Hemodynamic & Histopathological Vasculitis Screening

Causality Rationale: PDE4 inhibitor-induced arteritis is described by a steep dose–response relationship and is driven by localized hemodynamic changes[2]. Monitoring structural tissue damage without understanding the real-time blood pressure changes provides an incomplete picture.

Step-by-Step Methodology:

  • Surgical Preparation: Implant Sprague-Dawley rats with radiotelemetry transmitters in the abdominal aorta to monitor real-time mean arterial pressure (MAP) and heart rate (HR). Allow a 7-day recovery period.

  • Dose Escalation: Administer 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one daily for 28 days at 0, 3, 10, and 30 mg/kg.

  • Hemodynamic Tracking: Record MAP and HR continuously. Look for the characteristic PDE4-induced biphasic response: acute hypotension followed by compensatory reflex tachycardia.

  • Terminal Histopathology (The Validation Loop): On day 29, euthanize the animals. Harvest the mesenteric vascular bed, heart, and kidneys.

  • Blinded Grading: Perform H&E staining. A blinded veterinary pathologist must grade the tissues for medial necrosis, hemorrhage, and perivascular inflammatory cell infiltration.

  • Correlation: Cross-reference the histopathological severity scores with the telemetry data. If vascular necrosis is present without preceding hemodynamic fluctuations, it suggests a direct cytotoxic mechanism rather than the standard PDE4-mediated mechanical shear stress.

Conclusion and Go/No-Go Criteria

The transition of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one from preclinical evaluation to IND-enabling studies hinges strictly on its therapeutic window.

Go Criteria:

  • The compound demonstrates a >10-fold margin between the efficacious anti-inflammatory dose (e.g., ED50 for TNF-α suppression in whole blood) and the Emetic NOAEL in ferrets.

  • Absence of mesenteric arteritis in 28-day rat toxicology studies at exposures ( AUC ) 50-fold higher than the projected human therapeutic dose.

No-Go Criteria:

  • Evidence of medial necrosis in the mesenteric arteries at doses 10 mg/kg.

  • Severe gastroparesis or emesis that scales linearly with systemic exposure, indicating that the pyrazolidin-3-one modification failed to differentiate between HARBS and LARBS binding.

By strictly adhering to these self-validating protocols, development teams can confidently ascertain whether this specific chemical entity overcomes the historical attrition rates associated with the PDE4 inhibitor class.

References

  • Phosphodiesterase 4-targeted treatments for autoimmune diseases Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Phosphodiesterase-4 | Selective and Dual-Specificity Inhibitors for the Therapy of Chronic Obstructive Pulmonary Disease Source: Proceedings of the American Thoracic Society URL:[Link]

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Properties of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in Murine Models

Abstract This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of the novel compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a potential therapeutic agent, in muri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of the novel compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a potential therapeutic agent, in murine models. The document is intended for researchers, scientists, and drug development professionals. It delves into the essential aspects of designing and executing preclinical PK studies, from the selection of appropriate animal models and experimental protocols to the intricacies of bioanalytical methodology and data interpretation. The causality behind experimental choices is explained, emphasizing the importance of a robust and self-validating system for generating reliable data. This guide aims to serve as a practical resource, integrating established principles of pharmacokinetics with field-proven insights to facilitate the efficient and effective evaluation of this and similar chemical entities in a preclinical setting.

Introduction: The Critical Role of Pharmacokinetics in Drug Development

The journey of a new chemical entity from the laboratory to the clinic is a long and arduous one, with pharmacokinetics (PK) serving as a critical guiding discipline throughout this process.[1][2] Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug, provides the foundational data necessary to bridge the gap between a promising compound and a viable therapeutic.[2][3][4] An early and thorough understanding of a drug candidate's PK profile is paramount for several reasons:

  • Informing Efficacy and Toxicity: The concentration and duration of a drug at its target site are directly linked to its therapeutic effect and potential for adverse reactions.[5] PK studies are essential for establishing this relationship.

  • Guiding Dose Selection: Data from preclinical PK studies in animal models, such as mice, are instrumental in predicting appropriate and safe starting doses for first-in-human clinical trials.[3]

  • Optimizing Drug Formulations: Pharmacokinetic data helps in designing drug formulations that ensure optimal absorption and bioavailability.[1]

This guide focuses on the preclinical pharmacokinetic evaluation of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one , a compound of interest for its potential therapeutic applications. While the specific mechanism of action of this compound is a subject of ongoing investigation, related structures, such as 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, have shown inhibitory activity against TNF-alpha production, suggesting a potential role in inflammatory conditions.[6] The structural similarity to other pyrazole-containing compounds that act as COX-2 inhibitors also warrants investigation into its anti-inflammatory potential.[7]

The selection of murine models for these initial PK studies is a strategic one. Mice are widely used in early drug discovery due to their physiological similarities to humans, their relatively low cost, and the availability of various genetically modified strains that can model specific diseases or human metabolic pathways.[8][9][10]

This document will provide a detailed roadmap for conducting a comprehensive pharmacokinetic assessment of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in mice, covering the essential stages from experimental design to data analysis.

Experimental Design: A Foundation for Reliable Data

A well-designed experiment is the cornerstone of any successful pharmacokinetic study. The choices made at this stage directly impact the quality and interpretability of the data generated.

Animal Models: Selecting the Appropriate Murine Strain

The choice of mouse strain is a critical first step. While standard outbred strains like CD-1 mice are often used for initial safety and pharmacokinetic screening, the selection may be refined based on the therapeutic target of the compound.[9][10] For compounds intended to treat specific diseases, transgenic or humanized mouse models can provide more clinically relevant data.[8][11] For instance, if the compound targets a human-specific protein, a humanized mouse model expressing that protein would be more appropriate.[8]

For the initial pharmacokinetic profiling of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a standard inbred strain such as C57BL/6 is recommended. This strain is widely used and well-characterized, providing a robust baseline for understanding the compound's fundamental ADME properties.

Administration Routes and Dosing

The route of administration should align with the intended clinical application of the drug. For a comprehensive PK profile, both intravenous (IV) and oral (PO) administration are typically evaluated.

  • Intravenous (IV) Administration: An IV bolus dose allows for the direct assessment of the drug's distribution and elimination phases without the complexities of absorption. This route provides a baseline for determining absolute bioavailability.

  • Oral (PO) Administration: As most drugs are intended for oral delivery, this route is crucial for evaluating absorption characteristics and the extent of first-pass metabolism.

The dose selection for preclinical studies should be guided by any available in vitro efficacy and toxicity data. A common approach is to test a range of doses to assess dose proportionality.[12] For this compound, an initial dose range of 1 to 10 mg/kg could be considered, with adjustments based on observed exposure and any signs of toxicity.

Blood Sampling: Capturing the Pharmacokinetic Profile

The timing and method of blood sampling are critical for accurately defining the concentration-time curve. A serial bleeding protocol, where multiple samples are collected from the same mouse, is highly recommended as it reduces inter-animal variability and the total number of animals required.[13]

Table 1: Proposed Blood Sampling Time Points

Route of AdministrationSampling Time Points (hours)
Intravenous (IV)0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO)0.25, 0.5, 1, 2, 4, 8, 24

Note: The terminal time point may be adjusted based on the observed half-life of the compound.

Blood samples (typically 20-30 µL) can be collected via submandibular or saphenous vein puncture. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methodology: Quantifying the Compound in Biological Matrices

A robust and validated bioanalytical method is essential for the accurate quantification of the drug in plasma samples.[14][15] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[16]

Method Development and Validation

The development of an LC-MS/MS method involves optimizing several parameters:

  • Chromatographic Separation: A C18 column is a common starting point for separating the analyte from endogenous plasma components.[16] The mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic acid) is optimized to achieve good peak shape and resolution.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one and an appropriate internal standard are identified and optimized.

  • Sample Preparation: A simple and efficient sample preparation technique, such as protein precipitation with acetonitrile, is often sufficient to extract the drug from the plasma matrix.[17]

The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability.[14][15] Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are assessed at multiple concentration levels.

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is confirmed.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) is evaluated.

Experimental Protocol: Quantification of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in Mouse Plasma
  • Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of the test compound and internal standard in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to prepare calibration standards and QC samples in blank mouse plasma.

  • Sample Extraction: To 20 µL of plasma sample, standard, or QC, add 100 µL of acetonitrile containing the internal standard. Vortex to mix and precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Analysis: Transfer the supernatant to a clean vial and inject an aliquot into the LC-MS/MS system for analysis.

Data Analysis and Interpretation: Unveiling the Pharmacokinetic Story

Once the plasma concentrations of the compound have been determined at various time points, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a commonly used method for this purpose and can be performed using specialized software.[18]

Key Pharmacokinetic Parameters

Table 2: Essential Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the overall bioavailability of the drug.
t1/2 (Half-life) Time taken for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues.
F (%) (Bioavailability) Fraction of the administered dose that reaches systemic circulationA critical parameter for orally administered drugs.
Data Interpretation and Modeling

The calculated PK parameters provide a comprehensive picture of the drug's behavior in the body. For instance, a high oral bioavailability (F%) suggests good absorption and low first-pass metabolism. A long half-life (t1/2) may allow for less frequent dosing.

Pharmacokinetic modeling can further enhance the understanding of the data. Compartmental models can be used to describe the drug's movement between different physiological compartments.[12] Population PK modeling can help to identify sources of variability in drug exposure among individuals.[19]

Visualization of Workflows

Experimental Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase A Animal Acclimatization (e.g., 7 days) C Drug Administration (IV or PO) A->C B Dose Formulation B->C D Serial Blood Sampling (Defined Time Points) C->D E Plasma Separation & Storage (-80°C) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Quantification of Plasma Concentrations G->H I Pharmacokinetic Analysis (NCA or Compartmental) H->I J Reporting of PK Parameters I->J

Caption: Murine Pharmacokinetic Study Workflow.

Data Analysis Pipeline

G RawData Raw LC-MS/MS Data (Peak Areas) Concentration Plasma Concentration vs. Time Data RawData->Concentration Calibration Curve NCA Non-Compartmental Analysis (NCA) Concentration->NCA Modeling Pharmacokinetic Modeling (Optional) Concentration->Modeling Parameters Key PK Parameters (Cmax, AUC, t1/2, etc.) NCA->Parameters Report Final Study Report Parameters->Report Modeling->Report

Caption: Pharmacokinetic Data Analysis Pipeline.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetic properties of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in murine models. By adhering to the principles of robust experimental design, validated bioanalytical methods, and sound data analysis, researchers can generate the high-quality data necessary to make informed decisions in the drug development process.

The findings from these initial studies will be crucial for:

  • Establishing a preliminary safety and exposure profile.

  • Guiding the design of subsequent efficacy studies in relevant disease models.

  • Informing the selection of other preclinical species for further evaluation.

  • Ultimately, supporting the potential progression of this compound into clinical development.

Future studies may involve investigating the compound's metabolism to identify major metabolites, assessing its potential for drug-drug interactions, and exploring its pharmacokinetic-pharmacodynamic (PK/PD) relationship to link drug exposure to its therapeutic effect. The systematic application of these pharmacokinetic principles will be instrumental in unlocking the full therapeutic potential of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one.

References

  • The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals. [Link]

  • Why is Pharmacokinetics Important for Drug Absorption?. Pharma Focus America. [Link]

  • Pharmacokinetic Software. Boomer.org. [Link]

  • The Importance of Pharmacokinetics in Drug Development. KCAS Bio. [Link]

  • (PDF) Use of Pharmacokinetics in the Drug Development Process. ResearchGate. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Symeres. [Link]

  • How Pharmacokinetic Analysis Software Reshapes Clinical Trials. Medium. [Link]

  • PKMP - Pharmacokinetic Modeling Program. APL. [Link]

  • Which PK pharmacokinetic software is most widely used by the pharma industry?. LinkedIn. [Link]

  • Murine Pharmacokinetic Studies. PMC. [Link]

  • Using Mouse Data to Establish PK/PD Relationships. InnoSer. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • Humanized Mouse Models for DMPK Studies. Biomere. [Link]

  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. [Link]

  • Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF. PubMed. [Link]

  • Bioanalytical method development and validation of HPLCUV assay for the quantification of SHetA2 in mouse and human plasma: Application to pharmacokinetics study. PMC. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Simultaneous quantification of linezolid and pretomanid in BALB/c mice plasma using a validated LC-MS. AKJournals. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Pharmacokinetics of 7-carboxymethyloxy-3',4',5-trimethoxy flavone (DA-6034), a derivative of flavonoid, in mouse and rat models of chemically-induced inflammatory bowel disease. PubMed. [Link]

  • Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. PMC. [Link]

  • Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. PubMed. [Link]

  • Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. PubMed. [Link]

  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry. [Link]

  • 5-[5-(4-Methoxyphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]-2-sulfamoylbenzyl propionate: a novel 1,5-diraylpyrazole class of COX-2 inhibitor. ResearchGate. [Link]

  • Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLOS Neglected Tropical Diseases. [Link]

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Exploratory

An In-depth Technical Guide to the Cellular Uptake Mechanisms of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for elucidating the cellular uptake mechanisms of the novel small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the cellular uptake mechanisms of the novel small molecule, 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one. The structure of this compound suggests it may function as a phosphodiesterase 4 (PDE4) inhibitor, a class of molecules with significant therapeutic potential in inflammatory diseases.[1] Understanding how this compound enters target cells is paramount for optimizing its delivery, predicting its therapeutic efficacy, and understanding its pharmacokinetic profile. This document details a multi-faceted experimental strategy, grounded in established principles of cell biology and pharmacology, to systematically investigate the contributions of passive diffusion, carrier-mediated transport, and endocytic pathways to its intracellular accumulation. Detailed, step-by-step protocols for key assays are provided, along with data interpretation guidelines and visual workflows to facilitate robust experimental design and execution.

Introduction and Physicochemical Postulates

The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one belongs to the pyrazolidinone class of heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules.[2][3] Its structural similarity to known PDE4 inhibitors, such as Roflumilast, suggests it may modulate intracellular cyclic adenosine monophosphate (cAMP) levels, a key regulator of inflammatory responses.[1][4] For any intracellularly acting drug, the ability to cross the plasma membrane is the first critical step in its mechanism of action.[5]

The cellular uptake of a small molecule is governed by its physicochemical properties and its interaction with the complex environment of the cell membrane. The primary mechanisms governing the entry of small molecules into cells are passive diffusion, carrier-mediated transport, and to a lesser extent, endocytosis.[6][7]

  • Passive Diffusion : This mechanism involves the direct movement of a substance across the lipid bilayer, driven by a concentration gradient. It does not require cellular energy.[8] The rate of passive diffusion is heavily influenced by the compound's lipophilicity, size, and charge.

  • Carrier-Mediated Transport : This process involves membrane-bound proteins, such as transporters, that bind to the drug and facilitate its movement across the membrane. This can be a form of facilitated diffusion (down a concentration gradient) or active transport (against a concentration gradient, requiring energy).[9]

  • Endocytosis : This is an energy-dependent process where the cell engulfs extracellular material, including some molecules, by forming vesicles from the plasma membrane.[10][11] While more common for larger molecules, it can play a role in the uptake of some small molecules.[12][13]

Based on the structure of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, we can postulate its key physicochemical properties, which in turn inform the likely uptake mechanisms.

Table 1: Postulated Physicochemical Properties and Their Implications

PropertyPredicted CharacteristicImplication for Cellular Uptake
Molecular Weight ~306 g/mol Low molecular weight generally favors passive diffusion.
Lipophilicity (LogP) Moderately lipophilicA balanced LogP is crucial. Too low, and it won't partition into the lipid bilayer; too high, and it may get trapped within the membrane.[14] Moderate lipophilicity suggests a strong potential for passive diffusion.
Polar Surface Area (PSA) ModerateA higher PSA can hinder passive diffusion but may make the molecule a candidate for interaction with carrier proteins.
Hydrogen Bond Donors/Acceptors Presence of N-H and C=O groupsThese groups can form hydrogen bonds, potentially facilitating interactions with carrier proteins.
pKa Weakly acidicThe ionization state at physiological pH (7.4) will affect both its solubility and its ability to cross the membrane. The uncharged form is more likely to passively diffuse.

Given these properties, a combination of passive diffusion and carrier-mediated transport is the most probable route of cellular entry.[6]

Experimental Framework for Elucidating Uptake Mechanisms

A systematic approach is required to dissect the contribution of each potential uptake pathway. The following experimental workflow provides a logical progression from initial characterization to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Differentiating Transport Mechanisms cluster_2 Phase 3: Pathway Identification cluster_3 Phase 4: Model Synthesis A Time- and Concentration- Dependent Uptake Assay B Temperature- Dependence Study A->B Initial kinetics suggest active process? C Passive vs. Active Transport B->C Confirm energy dependence D Efflux Assessment (e.g., Caco-2 Assay) C->D Is efflux a confounding factor? E Inhibitor Screening C->E Broadly screen pathways H Develop Integrated Model of Cellular Uptake D->H Synthesize all data F Identify Specific Transporters (e.g., using known substrates/inhibitors) E->F Narrow down specific protein involvement G Investigate Endocytic Pathways (if indicated) E->G Probe endocytosis if suggested by inhibitors F->H Synthesize all data G->H Synthesize all data

Caption: Experimental workflow for investigating cellular uptake mechanisms.

Detailed Experimental Protocols

General Cell-Based Uptake Assay

This foundational protocol is used to quantify the intracellular accumulation of the compound over time and at various concentrations.

Rationale: Establishing the basic kinetics of uptake is the first step. A linear increase with concentration and time suggests passive diffusion, while saturation at higher concentrations points towards a carrier-mediated process.[15]

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 for general uptake, or a relevant inflammatory cell line like THP-1 monocytes) in 24-well plates and culture until they reach 80-90% confluency.[16][17]

  • Preparation: On the day of the experiment, wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).[17][18]

  • Initiate Uptake: Add the test compound, dissolved in HBSS at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM), to the wells.[15]

  • Incubation: Incubate the plates at 37°C on an orbital shaker. For a time-course experiment, terminate the uptake at different time points (e.g., 2, 5, 15, 30, 60 minutes).

  • Termination and Wash: To stop the uptake, aspirate the drug solution and immediately wash the cells three times with ice-cold HBSS to remove any unbound extracellular compound.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS or a buffer compatible with your analytical method) and incubate for 20 minutes.[16]

  • Quantification: Collect the cell lysate and quantify the intracellular concentration of the compound using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[18]

  • Normalization: Determine the protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the amount of drug per milligram of cellular protein.

Distinguishing Passive from Active Transport

Rationale: Active, carrier-mediated transport processes are energy-dependent and thus are significantly inhibited at low temperatures.[19] Comparing uptake at 37°C versus 4°C is a classic method to assess the contribution of active transport.

Protocol:

  • Follow the General Cell-Based Uptake Assay protocol.

  • Run two parallel sets of plates. Incubate one set at 37°C and the other at 4°C for a fixed time period (e.g., 15 minutes).[19]

  • Quantify and compare the intracellular drug concentrations between the two conditions.

Data Interpretation:

Table 2: Hypothetical Temperature-Dependence Data

ConditionIntracellular Concentration (ng/mg protein)% of Uptake at 37°C
37°C150.4 ± 12.5100%
4°C45.2 ± 5.830%

A significant reduction in uptake at 4°C (as shown in Table 2) strongly indicates that a substantial portion of the compound's entry into the cell is mediated by an active, energy-dependent transport mechanism. The remaining uptake at 4°C can be attributed to passive diffusion.

Caco-2 Bidirectional Transport Assay

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[20][21] This model is the gold standard for assessing a compound's intestinal permeability and identifying if it is a substrate for efflux transporters (like P-glycoprotein), which actively pump drugs out of the cell.[22]

Protocol:

  • Culture Caco-2 Cells: Seed Caco-2 cells on Transwell filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[21][23]

  • Verify Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value of ≥240 ohms·cm² is typically acceptable.

  • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber. At specified time points, take samples from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer.

  • Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.[21]

  • Quantification: Analyze the samples by LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Data Interpretation:

  • An efflux ratio > 2 suggests that the compound is actively transported out of the cell by an efflux pump. This is critical information, as high efflux can limit intracellular accumulation and therapeutic efficacy.

  • A high Papp value in the A-to-B direction generally correlates with good oral absorption.[20]

Chemical Inhibition Assay

Rationale: To identify the specific pathways involved, cells are pre-treated with inhibitors of known transport mechanisms before adding the test compound.[24][25] A significant reduction in uptake in the presence of an inhibitor points to the involvement of that specific pathway.

G cluster_0 Potential Uptake Pathways cluster_1 Inhibitor Panel Passive Passive Diffusion Cell Target Cell Passive->Cell Direct Membrane Crossing Carrier Carrier-Mediated Transport Carrier->Cell Transporter Protein Endo Endocytosis Endo->Cell Vesicle Formation Inhib_Carrier Verapamil (OCTs, P-gp) Prazosin (OCT1) Inhib_Carrier->Carrier Blocks Inhib_Endo Chlorpromazine (Clathrin) Filipin (Caveolae) Inhib_Endo->Endo Blocks TestCompound 5-[3-(Cyclopentyloxy)-4- methoxyphenyl]pyrazolidin-3-one TestCompound->Passive TestCompound->Carrier TestCompound->Endo

Caption: Investigating uptake pathways using selective chemical inhibitors.

Protocol:

  • Prepare cells as described in the General Cell-Based Uptake Assay.

  • Pre-incubate the cells with a specific inhibitor (see Table 3) for 30-60 minutes at 37°C.[24]

  • Without removing the inhibitor, add the test compound and incubate for a fixed time (e.g., 15 minutes).

  • Terminate the reaction, wash, lyse, and quantify the intracellular drug concentration as previously described.

  • Compare the uptake in the presence of each inhibitor to a vehicle-only control.

Table 3: Panel of Inhibitors for Mechanistic Studies

InhibitorTarget PathwayTypical ConcentrationReference
VerapamilP-gp efflux pump, Organic Cation Transporters (OCTs)10-100 µM[24]
PrazosinOrganic Cation Transporter 1 (OCT1)1-50 µM[24]
ChlorpromazineClathrin-mediated endocytosis5-30 µg/mL[25]
FilipinCaveolae-mediated endocytosis1-5 µg/mL[25]
AmilorideMacropinocytosis50-200 µM[12]

Data Interpretation: A statistically significant decrease in intracellular accumulation in the presence of an inhibitor suggests the involvement of its target pathway. For example, if both verapamil and prazosin reduce uptake, it strongly implicates OCT1-mediated transport.

Integrated Model and Implications

Understanding these mechanisms is not merely an academic exercise. It has profound implications for drug development:

  • Predicting Drug-Drug Interactions: If the compound is a substrate for a transporter like OCT1, it may compete with other drugs that also use this transporter, potentially leading to altered pharmacokinetics and adverse effects.[22]

  • Explaining Tissue Specificity: The expression levels of transporters can vary significantly between different tissues.[4] Knowing the specific transporter involved can help explain why a drug may accumulate in certain tissues over others.

  • Overcoming Resistance: In cancer therapy, upregulation of efflux pumps is a common mechanism of drug resistance. Knowing if a compound is an efflux substrate is critical for predicting its efficacy in such contexts.[24]

This guide provides a robust, logical, and experimentally-grounded strategy for fully characterizing the cellular entry mechanisms of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, yielding data that is essential for its continued development as a potential therapeutic agent.

References

  • Title: Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells Source: PMC URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers URL: [Link]

  • Title: Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size Source: ACS Publications URL: [Link]

  • Title: Passive lipoidal diffusion and carrier-mediated cell uptake are both important mechanisms of membrane permeation in drug disposition Source: PubMed URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: Small molecules targeting endocytic uptake and recycling pathways Source: PMC URL: [Link]

  • Title: Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases Source: PMC URL: [Link]

  • Title: PYRAZOLONES, PYRAZOLIDONES, AND DERIVATIVES Source: Wiley Online Library URL: [Link]

  • Title: Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis Source: Nature URL: [Link]

  • Title: A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors Source: ACS Publications URL: [Link]

  • Title: Facilitated Transport of EGFR Inhibitors Plays an Important Role in Their Cellular Uptake Source: ACS Publications URL: [Link]

  • Title: Passive Lipoidal Diffusion and Carrier-Mediated Cell Uptake Are Both Important Mechanisms of Membrane Permeation in Drug Disposition Source: ACS Publications URL: [Link]

  • Title: Rapid Measurement of Intracellular Unbound Drug Concentrations Source: ACS Publications URL: [Link]

  • Title: Endocytosis - The Cell - NCBI Bookshelf Source: NIH URL: [Link]

  • Title: Rapid Measurement of Intracellular Unbound Drug Concentrations Source: Sonics & Materials, Inc. URL: [Link]

  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: PMC URL: [Link]

  • Title: Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines Source: ResearchGate URL: [Link]

  • Title: Cellular uptake mechanisms were determined by using small molecules to... Source: ResearchGate URL: [Link]

  • Title: Diffusion and cellular uptake of drugs in live cells studied with surface-enhanced Raman scattering probes Source: SPIE Digital Library URL: [Link]

  • Title: Improving cellular uptake of therapeutic entities through interaction with components of cell membrane Source: PMC URL: [Link]

  • Title: Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies Source: Springer URL: [Link]

  • Title: Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice Source: MDPI URL: [Link]

  • Title: Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines Source: MDPI URL: [Link]

  • Title: What is the role of endocytosis in cell signaling? Source: Patsnap Synapse URL: [Link]

  • Title: Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins Source: ACS Publications URL: [Link]

  • Title: Evidence-based approach to assess passive diffusion and carrier-mediated drug transport Source: ResearchGate URL: [Link]

  • Title: Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer Source: Protocols.io URL: [Link]

  • Title: Methods for Studying Drug Uptake Source: Pharmacy 180 URL: [Link]

  • Title: Drug-drug interactions: tools for drug transporter protein studies Source: European Pharmaceutical Review URL: [Link]

  • Title: One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds Source: PMC URL: [Link]

  • Title: Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses Source: PMC URL: [Link]

  • Title: Simple diffusion and passive transport Source: Khan Academy URL: [Link]

  • Title: Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione Source: JSciMed Central URL: [Link]

  • Title: Endocytosis at the nanoscale Source: Royal Society of Chemistry URL: [Link]

  • Title: The Unrecognized Effects of Phosphodiesterase 4 on Epithelial Cells in Pulmonary Inflammation Source: PLOS One URL: [Link]

  • Title: DRUG ABSORPTION & ITS MECHANISM Source: I. K. International Publishing House URL: [Link]

  • Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]

  • Title: Intracellular unbound drug concentrations Source: Diva Portal URL: [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

An Application Note and Technical Protocol for the Synthesis of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one Introduction & Strategic Overview 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 1457...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for the Synthesis of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Introduction & Strategic Overview

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1)[1] is a critical nitrogen-containing heterocyclic intermediate. Compounds bearing the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore are widely recognized as potent phosphodiesterase type 4 (PDE4) inhibitors, with being the archetypal molecule[2]. The substitution of the pyrrolidin-2-one ring found in Rolipram with a pyrazolidin-3-one ring introduces an additional hydrogen bond donor/acceptor site. This modification is highly valuable in medicinal chemistry and structure-activity relationship (SAR) explorations for anti-inflammatory and neurological therapeutics.

This application note details a robust, two-step synthetic protocol. The sequence relies on a Horner-Wadsworth-Emmons (HWE) olefination to generate an α,β -unsaturated ester, followed by a tandem aza-Michael addition/intramolecular lactamization using hydrazine hydrate[3].

SynthesisWorkflow SM 3-Cyclopentyloxy-4- methoxybenzaldehyde (Starting Material) HWE HWE Olefination (Triethyl phosphonoacetate, NaH, THF) SM->HWE Int Ethyl (E)-3-(3-cyclopentyloxy- 4-methoxyphenyl)acrylate (Intermediate) HWE->Int Cycl Cyclization (Hydrazine hydrate, EtOH, Reflux) Int->Cycl Prod 5-[3-(Cyclopentyloxy)- 4-methoxyphenyl] pyrazolidin-3-one (Target) Cycl->Prod

Caption: Synthetic workflow for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one.

Mechanistic Rationale & Causality

Why HWE over Knoevenagel Condensation? While Knoevenagel-Doebner condensation with malonic acid is traditionally used to make cinnamic acids, it requires a subsequent esterification step to make the carbonyl sufficiently electrophilic for the final lactamization. The HWE reaction using triethyl phosphonoacetate directly yields the (E)-ethyl ester in a single, highly stereoselective step, streamlining the workflow.

Why Hydrazine Hydrate in Ethanol? Hydrazine acts as an ambident bis-nucleophile. The reaction initiates via an aza-Michael conjugate addition of the terminal amine to the electrophilic β -carbon of the acrylate. The intermediate β -hydrazino ester then undergoes spontaneous intramolecular amidation (lactamization), expelling ethanol to form the thermodynamically stable 5-membered pyrazolidin-3-one ring. Ethanol is chosen as the solvent to maintain homogeneity and provide a suitable reflux temperature (~78 °C) that drives the cyclization without causing thermal degradation of the hydrazine.

Mechanism Ester Ethyl (E)-3-Arylacrylate AzaMichael Aza-Michael Addition (Beta-carbon attack) Ester->AzaMichael Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->AzaMichael HydrazinoEst Intermediate: Beta-hydrazino ester AzaMichael->HydrazinoEst Lactamization Intramolecular Amidation (Ethanol elimination) HydrazinoEst->Lactamization Pyrazolidinone Pyrazolidin-3-one Ring Lactamization->Pyrazolidinone

Caption: Mechanistic sequence of the hydrazine-mediated aza-Michael addition and lactamization.

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylate

Objective: Convert the starting aldehyde to an α,β -unsaturated ester.

Materials:

  • 3-Cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq, 50.0 mmol, 11.0 g)

  • Triethyl phosphonoacetate (1.2 eq, 60.0 mmol, 13.4 g)

  • Sodium hydride (60% dispersion in mineral oil) (1.25 eq, 62.5 mmol, 2.5 g)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, anhydrous Na₂SO₄.

Step-by-Step Procedure:

  • Preparation of the Ylide: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel. Add NaH (2.5 g, 60% dispersion) and wash twice with anhydrous hexane (20 mL) to remove the mineral oil. Decant the hexane and suspend the purified NaH in anhydrous THF (100 mL).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (13.4 g) dropwise over 15 minutes. Causality: Slow addition controls the exothermic evolution of hydrogen gas. Stir for 30 minutes at 0 °C until the solution becomes clear, indicating complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Dissolve 3-cyclopentyloxy-4-methoxybenzaldehyde (11.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material ( Rf​ ~0.5) should be completely consumed, replaced by a new UV-active spot ( Rf​ ~0.6).

  • Quenching and Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL) to neutralize any unreacted NaH. Extract the aqueous layer with EtOAc (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography (Hexane:EtOAc 9:1) to yield the pure (E)-ester as a pale yellow oil.

Step 2: Synthesis of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Objective: Tandem cyclization to form the pyrazolidin-3-one core.

Materials:

  • Ethyl (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylate (1.0 eq, 40.0 mmol, 11.6 g)

  • Hydrazine hydrate (80% aqueous solution) (3.0 eq, 120.0 mmol, ~7.5 mL)

  • Absolute Ethanol (100 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the ethyl ester (11.6 g) in absolute ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (7.5 mL) to the stirring solution at room temperature. Causality: An excess of hydrazine (3.0 eq) is utilized to prevent intermolecular cross-linking and to drive the equilibrium of the amidation step forward.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (80 °C oil bath) for 12–16 hours. Self-Validation: Monitor the reaction progress by TLC (DCM:MeOH 95:5). The ester starting material will disappear, and a highly polar, ninhydrin-active spot corresponding to the pyrazolidin-3-one will appear.

  • Solvent Removal: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine is highly toxic; ensure concentration is performed in a well-ventilated fume hood using a cold trap.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot EtOAc, then slowly add hexanes until the solution becomes slightly cloudy. Allow it to cool to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Isolation: Filter the resulting white to off-white crystals under vacuum, wash with cold hexanes, and dry in a vacuum oven at 45 °C for 6 hours.

Quantitative Data & Characterization

To ensure analytical rigor, the expected quantitative and physicochemical properties of the isolated target compound are summarized below[1].

ParameterExpected Value / Description
Chemical Name 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one
CAS Registry Number 145743-47-1
Molecular Formula C₁₅H₂₀N₂O₃
Molecular Weight 276.33 g/mol
Overall Yield (2 steps) 65% - 75%
Physical Appearance White to off-white crystalline solid
Expected Purity (HPLC) > 98.0%
Key ¹H-NMR Signals (DMSO-d₆) δ ~9.2 (br s, 1H, NH), ~5.2 (br s, 1H, NH), ~4.8 (m, 1H, O-CH), ~4.5 (t, 1H, CH-Ar), ~3.7 (s, 3H, OCH₃)
Key IR Absorptions (cm⁻¹) 3250 (N-H stretch), 1690 (C=O lactam stretch), 1515 (Aromatic C=C)

References

  • DrugFuture. "Rolipram, ME-3167, ZK-62711, Adeo-药物合成数据库" (Reference for 3-cyclopentyloxy-4-methoxybenzaldehyde as a PDE4 intermediate). Available at:[Link]

  • Universitat de Barcelona (UB.edu). "Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines" (Reference for the synthesis of pyrazolidin-3-ones via hydrazine cyclization). Available at:[Link]

  • Molbase. "C15H20N2O3 - Molecular Formula - MOLBASE" (Reference for CAS No. 145743-47-1 and compound physicochemical properties). Available at:[Link]

Sources

Application

Application Note: Preparation and In Vitro Application of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Introduction & Mechanistic Rationale The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1)[1] is a targeted small molecule featuring the 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1)[1] is a targeted small molecule featuring the 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore. This specific structural motif is the hallmark of selective phosphodiesterase 4 (PDE4) inhibitors, most notably Rolipram[2]. By substituting the traditional pyrrolidin-2-one ring with a pyrazolidin-3-one moiety, this analog maintains a high affinity for the PDE4 catalytic site.

In cell culture models, the primary function of this compound is to block PDE4-mediated hydrolysis of cyclic adenosine monophosphate (cAMP)[3]. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP-response element-binding protein (CREB)[2]. This signaling cascade is widely studied for its role in driving anti-inflammatory, immunosuppressive, and neuroprotective gene transcription[4].

Because this compound is highly lipophilic, precise preparation of stock solutions is critical. Improper handling can lead to compound precipitation, reduced bioavailability in aqueous media, and experimental artifacts caused by solvent toxicity.

SignalingPathway Inhibitor Pyrazolidin-3-one Analog PDE4 PDE4 Isozymes Inhibitor->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Hydrolyzes (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Phospho-CREB PKA->CREB Phosphorylates Response Anti-inflammatory Response CREB->Response Gene Expression

Mechanism of action: PDE4 inhibition prevents cAMP hydrolysis, activating the PKA/CREB pathway.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of the compound is necessary for accurate molarity calculations and solvent selection.

PropertyValue
Compound Name 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one
CAS Number 145743-47-1
Molecular Formula C₁₅H₂₀N₂O₃
Molecular Weight 276.33 g/mol
Primary Target Phosphodiesterase 4 (PDE4)
Solubility Soluble in DMSO (≥ 10 mg/mL)

Data supported by structural and chemical databases[1] and analog solubility profiles[5].

Reconstitution Table

To ensure experimental accuracy, use the following table to prepare standard master stock solutions. Volumes are calculated based on the exact molecular weight (276.33 g/mol ).

Desired ConcentrationMass of CompoundRequired Volume of DMSO
10 mM 1.0 mg361.9 µL
10 mM 5.0 mg1.809 mL
10 mM 10.0 mg3.619 mL
50 mM 1.0 mg72.4 µL
50 mM 5.0 mg361.9 µL
50 mM 10.0 mg723.8 µL

Preparation of Master Stock Solutions

Expertise & Causality: Small molecules containing bulky hydrophobic groups (like the cyclopentyloxy ether) exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature effectively solvates both the hydrophobic rings and the polar pyrazolidinone core[5]. It is imperative to use sterile, cell-culture grade DMSO (≥99.9% purity) to avoid introducing endotoxins or heavy metals that can trigger spurious cellular stress responses.

Step-by-Step Protocol:
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Rationale: Opening cold vials causes atmospheric moisture to condense on the powder, altering the precise mass and introducing water that can degrade the compound over time.

  • Weighing: Using an analytical balance, weigh the desired mass of the compound into a sterile, amber microcentrifuge tube. (Amber tubes protect the light-sensitive methoxyphenyl moiety from photo-oxidation).

  • Solvent Addition: Add the calculated volume of cell-culture grade DMSO to achieve the target stock concentration (e.g., 1.809 mL for 5 mg to yield 10 mM).

  • Dissolution: Seal the tube and vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation Check: Hold the tube against a light source; there must be zero visible particulate matter. If particulates remain, warm gently to 37°C for 10 minutes and re-vortex[2].

  • Aliquot and Storage: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store at -20°C or -80°C.

    • Rationale: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw water into the stock, drastically reducing the compound's solubility and leading to hidden precipitation.

ProtocolWorkflow Step1 1. Weigh Powder (e.g., 5.0 mg) Step2 2. Add Sterile DMSO (1.809 mL for 10 mM) Step1->Step2 Step3 3. Vortex & Sonicate (Until clear) Step2->Step3 Step4 4. Aliquot & Store (-20°C to -80°C) Step3->Step4 Step5 5. Dilute in Media (Final DMSO < 0.1%) Step4->Step5

Preparation workflow for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one stock solutions.

Cell Culture Treatment Protocol

Expertise & Causality: Directly pipetting a highly concentrated DMSO stock into a cell culture well causes localized precipitation (the "solvent shock" effect) because the compound crashes out of solution before it can disperse. Furthermore, final DMSO concentrations must be kept strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity and unintended alterations to cell membrane permeability[6].

Step-by-Step Dilution:
  • Thawing: Thaw a single aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare a 1000× intermediate working solution in sterile culture media. For example, to achieve a final well concentration of 10 µM, first dilute the 10 mM stock 1:1000 in pre-warmed (37°C) media (e.g., 1 µL stock into 999 µL media).

  • Mixing: Invert the intermediate tube gently 5–6 times. Do not vortex vigorously, as this can cause foaming of serum proteins in the media.

  • Cell Treatment: Immediately apply the intermediate solution to the cells.

    • Self-Validation Check: Examine the cells under a phase-contrast microscope immediately after addition and 24 hours later. The absence of needle-like crystals confirms that the compound remained in solution and is bioavailable.

References

  • MOLBASE. "C15H20N2O3 - Molecular Formula - MOLBASE". molbase.com.

  • Cayman Chemical. "(±)-Rolipram - PRODUCT INFORMATION". caymanchem.com.

  • APExBIO. "Rolipram – PDE4 Inhibitor". apexbt.com.

  • BenchChem. "Application Notes and Protocols: Dissolving PDE4-IN-10 for Cell Culture Experiments". benchchem.com.

  • Cell Signaling Technology. "Rolipram | Cell Signaling Technology". cellsignal.com.

  • Bagchi A, et al. "PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer". Journal of Biological Chemistry (via NIH PMC).

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicles for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Pharmacological Context & Molecular Rationale 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1)[1] is a highly selective, lipophilic small molecule belonging to the phosphodiesterase-4 (PDE4) inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Molecular Rationale

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1)[1] is a highly selective, lipophilic small molecule belonging to the phosphodiesterase-4 (PDE4) inhibitor class. Structurally, it is a pyrazolidin-3-one analogue of the well-characterized PDE4 inhibitor Rolipram.

In drug development and preclinical research, targeting PDE4 is a primary strategy for modulating neuroinflammation and enhancing cognitive function. By competitively inhibiting the PDE4 enzyme, this compound prevents the hydrolysis of intracellular cyclic AMP (cAMP). The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB)[2]. This signaling cascade fundamentally alters gene transcription, driving a potent anti-inflammatory response characterized by the downregulation of pro-inflammatory cytokines (e.g., TNF-α) and the upregulation of anti-inflammatory cytokines (e.g., IL-10)[3].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Activation cAMP Intracellular cAMP AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor 5-[3-(Cyclopentyloxy)-4-methoxyphenyl] pyrazolidin-3-one Inhibitor->PDE4 Competitive Inhibition CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Anti-inflammatory & Neuroprotective Effects CREB->Response Gene Transcription (IL-10 ↑, TNF-α ↓)

Fig 1: Mechanism of action for PDE4 inhibition and downstream cAMP/CREB signaling.

Physicochemical Challenges & Vehicle Engineering

The presence of the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore renders this compound highly lipophilic. While this lipophilicity is advantageous for crossing the blood-brain barrier (BBB) in neuropharmacological models[4], it presents a significant thermodynamic challenge for in vivo formulation.

If introduced directly into an aqueous environment (like blood or saline), the compound will undergo rapid nucleation, leading to micro-precipitation. This not only causes erratic pharmacokinetic (PK) absorption but can also lead to localized tissue necrosis or fatal microembolisms if administered intravenously (IV). To engineer a stable formulation, we must use a multi-component vehicle system that bridges the gap between the hydrophobic drug and the hydrophilic biological environment.

Table 1: Validated Vehicle Formulations for Lipophilic PDE4 Inhibitors
Formulation IDComposition (v/v)Max Solubility (Est.)Recommended RoutesMechanistic Purpose of Components
Vehicle A 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline~5 - 10 mg/mLIP, PO, IV (Slow)DMSO dissolves the crystal lattice; PEG400 acts as a steric stabilizer; Tween 80 forms micelles to prevent aqueous shock.
Vehicle B 10% DMSO + 90% HP-β-CD (20% w/v in water)~2 - 5 mg/mLSC (Minipump), IVHP-β-CD creates a hydrophobic cavity for the drug, ensuring sustained release without tissue irritation[4].
Vehicle C 0.5% Methylcellulose + 0.1% Tween 80 in WaterSuspensionPO (Gavage)Creates a homogenous, viscous suspension for gastrointestinal absorption where complete dissolution is not required prior to dosing.

Note: For acute models (e.g., sepsis), simple dilutions like 1% DMSO in saline have been used for very low doses (0.1 mg/kg)[5], but higher doses require the complex vehicles listed above.

Self-Validating Formulation Protocol (Vehicle A)

The order of addition in formulation chemistry is non-negotiable. Reversing the steps below will result in immediate precipitation. This protocol is designed as a self-validating system; if a step fails, the error is visually apparent before the drug is administered to the animal.

Formulation_Workflow Weigh 1. Weigh Compound (Dry Powder) Dissolve 2. Primary Solvent (Add 5% DMSO) Weigh->Dissolve Surfactant 3. Co-solvent/Surfactant (Add 40% PEG400 + 5% Tween 80) Dissolve->Surfactant Aqueous 4. Aqueous Phase (Dropwise 50% Saline) Surfactant->Aqueous Sonicate 5. Vortex & Sonicate (Clear Solution) Aqueous->Sonicate Dose 6. In Vivo Dosing (IP, PO, IV) Sonicate->Dose

Fig 2: Step-by-step vehicle formulation workflow for lipophilic PDE4 inhibitors.

Step-by-Step Methodology

Step 1: Primary Solvation

  • Action: Weigh the required mass of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one and add the total required volume of Dimethyl Sulfoxide (DMSO) to achieve a 5% final volume fraction.

  • Causality: DMSO possesses a high dielectric constant, allowing it to disrupt the strong intermolecular forces of the compound's crystal lattice.

  • Validation Checkpoint 1: The solution must be 100% clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.

Step 2: Steric Stabilization

  • Action: Add Polyethylene Glycol 400 (PEG400) to achieve a 40% final volume fraction, followed by Tween 80 (5% final volume fraction). Vortex vigorously for 60 seconds.

  • Causality: PEG400 acts as a co-solvent and steric shield. Tween 80 is a non-ionic surfactant. Together, they coat the dissolved drug molecules, drastically lowering the interfacial tension and preparing the system for the introduction of water.

Step 3: Aqueous Integration

  • Action: Dropwise, add 0.9% physiological saline to reach the final 50% volume fraction while continuously vortexing.

  • Causality: Adding water too quickly causes localized areas of high aqueous concentration, stripping the PEG/Tween shield and causing "solvent shock" precipitation. Dropwise addition ensures the micelles form uniformly.

  • Validation Checkpoint 2 (The Tyndall Test): Shine a laser pointer or bright LED through the vial against a dark background. If the beam path is highly visible and cloudy (Tyndall effect), nano-precipitation has occurred. A successful formulation will be transparent.

  • Validation Checkpoint 3 (Centrifugation): Centrifuge an aliquot at 10,000 x g for 3 minutes. If a white pellet forms, the drug has crashed out. The formulation must be discarded and restarted.

In Vivo Dosing Strategies & Pharmacokinetics

Intraperitoneal (IP) & Oral (PO) Dosing

For routine behavioral or acute inflammatory assays, IP and PO are the standard routes. Due to the rapid first-pass metabolism often associated with PDE4 inhibitors, PO dosing typically requires higher concentrations (e.g., 1–5 mg/kg) compared to IP dosing (0.1–1 mg/kg)[5]. When dosing IP, ensure the pH of the final vehicle is between 6.0 and 8.0 to avoid peritonitis.

Continuous Subcutaneous (SC) Infusion via Minipumps

PDE4 inhibitors generally exhibit a short plasma half-life (often <2 hours in rodents). For chronic neurodegeneration models (e.g., Alzheimer's disease or spinal cord injury), bolus dosing creates extreme peaks and troughs in plasma concentration, which can trigger the emetic response (a known off-target effect of PDE4 inhibition).

  • Strategy: Utilize subcutaneously implanted osmotic minipumps (e.g., Alzet®) to deliver a continuous, steady-state dose (e.g., 0.15 mg/day)[4].

  • Vehicle Modification: When using minipumps, Vehicle B (DMSO/Cyclodextrin) or pure DMSO/PEG mixtures are preferred, as water-heavy vehicles can degrade the compound over a 14-to-28-day incubation at physiological temperatures (37°C)[4].

References

  • C15H20N2O3 - Molecular Formula - MOLBASE (CAS: 145743-47-1 Compound Identity). Molbase. 1[1]

  • The phosphodiesterase-4 inhibitor rolipram reverses Ab-induced cognitive impairment and neuroinflammatory and apoptotic response . Oxford University Press (OUP). 2[2]

  • Activation of Hippocampal CREB by Rolipram Partially Recovers Balance Between TNF-α and IL-10 Levels and Improves Cognitive Deficits in Diabetic Rats . National Institutes of Health (NIH - PMC).3[3]

  • The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury . National Institutes of Health (NIH - PMC). 4[4]

  • Rolipram Improves Outcome in a Rat Model of Infant Sepsis-Induced Cardiorenal Syndrome . Frontiers. 5[5]

Sources

Application

Application Note: Formulating 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one for Oral Administration in Rodents

Introduction & Rationale The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (MW: 276.33 g/mol ) is a highly lipophilic pyrazolidin-3-one derivative. Structurally, it is a direct analog of the classic ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (MW: 276.33 g/mol ) is a highly lipophilic pyrazolidin-3-one derivative. Structurally, it is a direct analog of the classic phosphodiesterase-4 (PDE4) inhibitor, rolipram (a pyrrolidin-2-one derivative). PDE4 inhibitors are highly valued in preclinical development for their ability to elevate intracellular cyclic AMP (cAMP), thereby activating the PKA/CREB signaling pathway to exert potent anti-inflammatory and neuroprotective effects[1].

However, formulating this class of compounds for oral administration in rodents (mice and rats) presents two distinct pharmacological challenges:

  • Aqueous Insolubility: The presence of the bulky cyclopentyloxy group renders the active pharmaceutical ingredient (API) highly hydrophobic. Poor dissolution in the gastrointestinal tract leads to erratic oral bioavailability[2].

  • Emetic Liability: High peak plasma concentrations ( Cmax​ ) of PDE4 inhibitors are strongly associated with dose-limiting emesis (or surrogate nausea-like behaviors in rodents, such as pica) due to off-target PDE4D inhibition in the area postrema of the brainstem[3].

To overcome these barriers, this protocol details a 0.5% Methylcellulose (MC) / 1% Tween-80 homogenous suspension strategy. By avoiding a true solution, the suspension acts as an in vivo sustained-release matrix. This blunts the initial Cmax​ spike—mitigating emetic side effects—while maintaining a prolonged Area Under the Curve (AUC) for sustained therapeutic efficacy[2].

Mechanistic Workflow & Signaling

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Synthesizes cAMP Intracellular cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by CREB Phospho-CREB PKA->CREB Phosphorylates Response Anti-inflammatory Response CREB->Response Promotes AMP 5'-AMP (Inactive) PDE4->AMP Converts to API Pyrazolidin-3-one API API->PDE4 Inhibits

Fig 1. Mechanism of PDE4 inhibition elevating cAMP to promote anti-inflammatory responses.

Physicochemical & Pharmacokinetic Profiling

The formulation strategy is dictated by the physicochemical properties of the API and the desired pharmacokinetic (PK) outcomes in rodents.

Table 1: Target Pharmacokinetic & Physicochemical Parameters
ParameterTarget / Expected ValueCausality / Significance
Molecular Weight 276.33 g/mol Small molecule; readily crosses the blood-brain barrier (BBB).
LogP (Estimated) 2.5 - 3.0Highly lipophilic; necessitates surfactants for GI wetting.
Tmax​ (Rodent) 1.5 - 2.5 hDelayed absorption via MC suspension blunts emetic spikes[2].
Cmax​ (Rodent) < 150 ng/mLKept below the emetic threshold associated with area postrema activation[3].
t1/2​ (Rodent) 2.0 - 4.0 hTypical half-life for pyrazolidin-3-one and pyrrolidin-2-one PDE4 inhibitors[2].

Formulation Strategy: The Causality of Components

Every component in this protocol serves a specific, mechanistic purpose to ensure a self-validating and reproducible system:

  • 0.5% Methylcellulose (MC): Acts as a suspending agent. By increasing the viscosity of the aqueous vehicle, MC prevents the rapid sedimentation of the hydrophobic API particles. This ensures uniform dosing volume during oral gavage and slows GI dissolution to prevent Cmax​ toxicity.

  • 1% Tween-80: A non-ionic surfactant. Highly lipophilic APIs like our pyrazolidin-3-one derivative will naturally float or clump in water due to high interfacial tension. Tween-80 coats the milled particles, facilitating aqueous wetting and preventing agglomeration.

Experimental Protocol: Preparation of Oral Suspension (2 mg/mL)

This protocol outlines the preparation of 10 mL of a 2 mg/mL suspension, suitable for dosing mice at 10 mg/kg (assuming a standard 5 mL/kg dosing volume).

Materials Required
  • 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (API)

  • Tween-80 (Polysorbate 80)

  • Methylcellulose (400 cP viscosity grade)

  • Deionized water or 0.9% Saline

  • Glass mortar and pestle

  • Bath sonicator

Step-by-Step Methodology
  • Vehicle Preparation (0.5% MC):

    • Heat 5 mL of deionized water to 80°C.

    • Disperse 50 mg of Methylcellulose powder into the hot water under vigorous magnetic stirring.

    • Once dispersed, add 5 mL of ice-cold water to drop the temperature and force the MC into a clear, viscous solution. Store at 4°C overnight to ensure complete hydration.

  • API Weighing & Milling:

    • Weigh exactly 20.0 mg of the pyrazolidin-3-one API.

    • Transfer to a glass mortar. If the API is crystalline, gently triturate with the pestle for 2 minutes to reduce particle size and increase the surface area for dissolution.

  • Surfactant Wetting:

    • Add 100 µL (1% of total volume) of Tween-80 directly to the API powder in the mortar.

    • Triturate the mixture until a smooth, uniform paste is formed. Causality: This step physically forces the surfactant into the hydrophobic crevices of the API, ensuring complete wetting.

  • Gradual Suspension:

    • Slowly add the 0.5% MC vehicle to the paste in 1 mL increments. Triturate thoroughly between each addition to prevent clumping. Transfer the final mixture to a 15 mL glass vial.

  • Sonication:

    • Place the vial in a bath sonicator for 10–15 minutes at room temperature. This breaks up micro-agglomerates and ensures a homogenous, milky suspension.

Quality Control (Self-Validating System)

To validate the formulation's stability before in vivo administration, perform a Redispersion Test . Allow the vial to sit undisturbed for 1 hour. A slight sedimentation gradient is normal. Gently vortex the vial for 10 seconds.

  • Pass: The formulation immediately returns to a homogenous, milky state with no visible chunks.

  • Fail: Hard caking occurs at the bottom, indicating insufficient surfactant wetting. The batch must be discarded.

Workflow Visualization

Formulation_Workflow Weigh 1. API Weighing Wet 2. Wetting (1% Tween-80) Weigh->Wet Suspend 3. Suspending (0.5% MC) Wet->Suspend Sonicate 4. Sonication (15 mins) Suspend->Sonicate Dose 5. Oral Gavage (Rodents) Sonicate->Dose

Fig 2. Step-by-step workflow for the preparation of the oral suspension formulation.

Administration Guidelines

  • Dosing Volume: Do not exceed 10 mL/kg in rats or 5 mL/kg in mice to prevent gastric rupture or reflux.

  • Agitation: Always vortex the suspension immediately (within 30 seconds) prior to drawing the dose into the gavage syringe to ensure accurate API distribution.

  • Needle Selection: Use a 20G to 22G reusable stainless steel or disposable plastic feeding needle with a ball tip to prevent esophageal trauma.

References

  • Schaal SM, Garg MS, Ghosh M. "The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury." PLoS One. 2012.

  • Vanmierlo T, Creemers P, Akkerman S, et al. "The PDE4 inhibitor roflumilast improves memory in rodents at non-emetic doses." Behavioural Brain Research. 2016.

  • Pfeffer M, Sauerbrey N, Windt-Hanke F, Krause W. "In-vitro and In-Vivo Characterisation of Two Sustained Release Formulations for the Antidepressant Rolipram." Arzneimittelforschung. 1990.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield during 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one synthesis

Welcome to the technical support center for the synthesis of 5-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a key intermediate in pharmaceutical research, notably in the development of phosphodiesterase-4 (PDE4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a key intermediate in pharmaceutical research, notably in the development of phosphodiesterase-4 (PDE4) inhibitors.[1] This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Synthetic Pathway

The synthesis of the target pyrazolidinone is typically achieved through a three-stage process, starting from the readily available isovanillin. Understanding the objective and potential pitfalls of each stage is crucial for troubleshooting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chain Extension cluster_2 Stage 3: Heterocycle Formation A Isovanillin B 3-(Cyclopentyloxy)-4- methoxybenzaldehyde A->B Williamson Ether Synthesis (Bromocyclopentane, Base) C Ethyl (E)-3-(3-(cyclopentyloxy)-4- methoxyphenyl)acrylate B->C Knoevenagel or HWE Reaction (Malonic acid derivative or Phosphonate ylide) D Target Molecule: 5-[3-(Cyclopentyloxy)-4-methoxyphenyl] pyrazolidin-3-one C->D Michael Addition & Cyclization (Hydrazine Hydrate) G Start α,β-Unsaturated Ester + Hydrazine Hydrate Intermediate Hydrazinyl Ester Intermediate (via Michael Addition) Start->Intermediate Step A: Michael Addition Product Desired Product: Pyrazolidin-3-one Intermediate->Product Step B: Intramolecular Cyclization (Desired Pathway) SideProduct1 Side Product: Uncyclized Hydrazide Intermediate->SideProduct1 Reaction Stalls: Insufficient Energy/ Catalysis SideProduct2 Side Product: Oligomers SideProduct1->SideProduct2

Sources

Optimization

Preventing chemical degradation of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in DMSO

Technical Support Center Guide Topic: Preventing Chemical Degradation of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in DMSO Introduction: The Challenge of Stability 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Guide Topic: Preventing Chemical Degradation of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in DMSO

Introduction: The Challenge of Stability

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is a promising heterocyclic compound with significant interest in drug development. As with many complex small molecules, its long-term stability in solution is paramount for generating reproducible and reliable experimental data. Dimethyl sulfoxide (DMSO) is the solvent of choice for most screening and in-vitro assays due to its remarkable solubilizing power.[1][2] However, the unique chemical properties of both the compound—specifically its pyrazolidinone core—and the solvent can create a challenging environment where degradation is a significant risk.

This guide provides a comprehensive, in-depth resource for researchers to understand the potential degradation pathways of this compound in DMSO and to implement robust protocols for its prevention. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the stability of your compound.

Q1: I'm observing a loss of activity in my compound stock over time. What's happening?

A: A gradual loss of potency is a classic sign of chemical degradation. For a compound like 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, there are three primary degradation mechanisms to consider when it is stored in DMSO:

  • Oxidative Degradation: The pyrazolidinone ring is susceptible to oxidation, which can be initiated by atmospheric oxygen dissolved in the DMSO.[3][4][5] This process can be accelerated by light and the presence of trace metal impurities.[6][7]

  • Hydrolytic Degradation: The γ-lactam ring within the pyrazolidinone structure is an amide and can undergo hydrolysis.[8][9] This reaction is catalyzed by water. Because DMSO is highly hygroscopic, it readily absorbs moisture from the atmosphere, making hydrolysis a persistent threat if not handled under anhydrous conditions.[2][10][11]

  • Photodegradation: The aromatic (methoxyphenyl) and heterocyclic components of the molecule are chromophores that can absorb light, particularly in the UV spectrum. This absorbed energy can trigger degradation, often by generating reactive radical species, leading to complex product mixtures.[12][13][14]

Q2: What are the ideal storage conditions for my DMSO stock solutions?

A: Proper storage is the single most effective strategy to prevent degradation. We recommend a multi-faceted approach summarized in the table below.

Parameter Short-Term Storage (Working Solutions, <1 week) Long-Term Storage (Master Stock, >1 week) Rationale & Causality
Temperature 2-8°C (Refrigerated)-80°C (Ultra-Low Freezer) Lowering the temperature dramatically reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation.[15] While -20°C is common, -80°C provides superior long-term protection.
Atmosphere Tightly sealed capTightly sealed cap with an inert gas (Argon/Nitrogen) overlay Replacing oxygen-containing air with an inert gas directly prevents oxidative degradation pathways from being initiated.[10][16]
Light Exposure Amber glass vial or vial wrapped in aluminum foilAmber glass vial stored in a dark freezer boxPrevents light from providing the activation energy needed for photodegradation reactions.[1][14]
Container Borosilicate glass or high-density polyethylene (HDPE) vials.[17]Borosilicate glass vials with PTFE-lined capsGlass is inert and prevents leaching of plasticizers.[1][10] A PTFE-lined cap provides a superior seal against moisture and oxygen ingress.

Q3: Does the quality of the DMSO I use really matter?

A: Absolutely. Using a lower-grade DMSO is a common and critical experimental error. We mandate the use of anhydrous, spectrophotometric grade (or higher) DMSO .

  • Anhydrous is critical: As mentioned, water is a key reactant in the hydrolysis of the lactam ring.[10][11] Anhydrous (<0.025% water) DMSO minimizes this risk.

  • Purity is paramount: Lower-grade solvents can contain impurities (e.g., peroxides, metal ions) that can catalyze oxidative degradation pathways, even at trace levels.[1]

Part 2: Troubleshooting Guide - A Root Cause Analysis

If you are already experiencing issues, this section will help you diagnose the problem.

Issue: Inconsistent Assay Results or Progressive Loss of Compound Potency

You observe that the IC50 of your compound is shifting, or the maximum biological effect is decreasing with older stock solutions. This strongly suggests a lower effective concentration due to degradation.

The following diagram illustrates a systematic approach to identifying the source of degradation.

Troubleshooting cluster_causes Potential Root Causes cluster_storage Storage Specifics cluster_handling Handling Specifics cluster_solvent Solvent Specifics start Inconsistent Assay Results storage Storage Conditions start->storage Investigate handling Handling Procedures start->handling Investigate solvent Solvent Integrity start->solvent Investigate temp Incorrect Temperature (e.g., 4°C for long-term) storage->temp light Light Exposure (Clear vials, benchtop) storage->light atmosphere Oxygen Exposure (No inert gas) storage->atmosphere freeze_thaw Excessive Freeze-Thaw (>5 cycles) handling->freeze_thaw aliquot Poor Aliquoting (Using master stock daily) handling->aliquot water Water Contamination (Hygroscopic absorption) solvent->water purity Low Purity/Grade (Presence of catalysts) solvent->purity

Caption: Potential oxidative degradation of the pyrazolidinone core.

Mechanism 2: Hydrolytic Degradation

This is a classic nucleophilic acyl substitution reaction. A water molecule attacks the electrophilic carbonyl carbon of the lactam ring. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond and opening the ring. [8][9][18]

Caption: Hydrolysis of the γ-lactam ring via nucleophilic attack by water.

By diligently applying the storage, handling, and preparation protocols outlined in this guide, researchers can significantly mitigate the risk of chemical degradation, ensuring the integrity of their valuable compounds and the reproducibility of their scientific results.

References

  • Ab Initio Study of the Basic Hydrolysis of the Pyrazolidinone Ring - American Chemical Society. (n.d.).
  • Ab Initio Study of the Basic Hydrolysis of the Pyrazolidinone Ring - ACS Publications. (n.d.).
  • Oxidative fragmentation of 3-pyrazolidinones to olefins - Canadian Science Publishing. (n.d.).
  • Stability of DMSO-solubilised compounds: The effects of temperature and humidity - Labhoo. (n.d.).
  • The acylating potential of .gamma.-lactam antibacterials: base hydrolysis of bicyclic pyrazolidinones. (n.d.).
  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. (2003, April 15).
  • Oxidative fragmentation of 3-pyrazolidinones to olefins - Canadian Science Publishing. (n.d.).
  • (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2026, February 9).
  • How to Use DMSO Safely | Best Practices & Common Mistakes - Etra Organics. (2025, October 20).
  • Electrochemical Oxidation of I -Phenylpyrazolidin-3-ones. Part 2.' I - RSC Publishing. (n.d.).
  • Photochemical oxidation of pyrazolidinones - RSC Publishing. (n.d.).
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009, July 15).
  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (2024, July 22).
  • Pyrazole Studies. XI. Oxidation by Air of 1:4-Disubstituted Pyrazolidine-3:5-diones. - SciSpace. (n.d.).
  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024, August 20).
  • (PDF) Alkaline Hydrolysis of a gamma-Lactam Ring - ResearchGate. (n.d.).
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.).
  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009, July 17).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
  • Effect of Malt-Derived Potential Antioxidants on Dimethyl Sulfide Oxidation - PubMed. (2018, October 10).
  • THE CHEMISTRY OF PYRAZOLIDINONES. A REVIEW. (1991, February 4).
  • Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.).
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9).
  • Stability of screening compounds in wet DMSO - PubMed. (2008, December 15).
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (n.d.).
  • Visible Light-Promoted Cascade Synthesis of Pyrazolidinones via N-Aryl Glycine and Azomethine Imines | Request PDF - ResearchGate. (n.d.).
  • (PDF) Pyrazolidines: synthesis, reactivity, physical and biological properties - ResearchGate. (2024, July 1).
  • Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants - PubMed. (2011, March 15).
  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. (n.d.).
  • Eosin Y-Catalyzed Visible-Light-Mediated Aerobic Transformation of Pyrazolidine-3-One Derivatives - MDPI. (2020, September 1).
  • Current Chemistry Letters A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivat - Growing Science. (n.d.).
  • Synthesis of Novel 3D-Rich α-Amino Acid-Derived 3-Pyrazolidinones. - R Discovery. (2017, December 15).
  • Visible light-promoted cascade synthesis of pyrazolidinones via N-aryl glycine and azomethine imines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (n.d.).
  • (PDF) Eosin Y-Catalyzed Visible-Light-Mediated Aerobic Transformation of Pyrazolidine-3-One Derivatives - ResearchGate. (2025, November 17).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
  • Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. (2014, December 15).
  • Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones - SciSpace. (n.d.).
  • Antioxidant Activity Assay In vitro of Polysorbate 80 and Dimethyl Sulfoxide (DMSO) through DPPH Method - JOCPR. (n.d.).
  • Dimethyl sulfoxide and oxidative stress on cultures of human keratinocytes - PMC - NIH. (n.d.).
  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - MDPI. (2023, January 10).
  • 5-{3-[1-(4-Methoxyphenyl)cyclopropyl]-1h-Pyrazol-5-Yl}-2,4-Dimethyl-1,3-Thiazole. (n.d.).
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors † - ResearchGate. (n.d.).
  • Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. (n.d.).
  • Pharmacology of DMSO. (n.d.).
  • Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF - ResearchGate. (n.d.).

Sources

Troubleshooting

Optimizing plasma extraction methods for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Welcome to the Technical Support Center for the bioanalytical extraction and LC-MS/MS quantification of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one . This compound is a highly lipophilic, selective phosphodie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical extraction and LC-MS/MS quantification of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one . This compound is a highly lipophilic, selective phosphodiesterase 4 (PDE4) inhibitor structurally related to rolipram[1]. Due to its cyclopentyloxy-4-methoxyphenyl pharmacophore and pyrazolidin-3-one core, researchers frequently encounter challenges related to protein binding, matrix effects (ion suppression), and extraction recovery during plasma sample preparation[2].

This guide provides field-proven methodologies, comparative data, and troubleshooting FAQs to ensure a self-validating, robust extraction workflow.

Pharmacological Context & Analytical Rationale

To optimize extraction, we must first understand the molecule's biological target and physicochemical behavior. As a PDE4 inhibitor, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP, thereby prolonging protein kinase A (PKA) activation and exerting anti-inflammatory effects[1].

G ATP ATP AC Adenylyl Cyclase ATP->AC binds cAMP cAMP AC->cAMP synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 degraded by PKA Protein Kinase A (Activation) cAMP->PKA activates AMP 5'-AMP (Inactive) PDE4->AMP converts to Drug 5-[3-(Cyclopentyloxy)- 4-methoxyphenyl] pyrazolidin-3-one Drug->PDE4 INHIBITS AntiInflam Anti-inflammatory Response PKA->AntiInflam triggers

Caption: Mechanism of PDE4 inhibition by the pyrazolidin-3-one derivative preventing cAMP degradation.

Because the compound is highly lipophilic, it co-elutes with endogenous plasma phospholipids (e.g., phosphatidylcholines) on reversed-phase LC columns. These phospholipids compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression[3]. Therefore, standard protein precipitation is often insufficient, necessitating advanced extraction protocols[4].

Validated Extraction Methodologies

Below are three optimized, step-by-step protocols. Each includes a Self-Validation Check to ensure the physical chemistry of the extraction is functioning as intended before committing samples to the LC-MS/MS.

Method A: Protein Precipitation with Phospholipid Removal (PPT-PLR)

Best for: High-throughput screening with minimal method development. Phospholipid removal (PLR) plates utilize a Lewis acid/base retention mechanism (often utilizing Zirconia or Titania) to specifically trap the phosphate groups of lipids while allowing the neutral/basic analyte to pass through[4].

  • Spike : Aliquot 50 µL of plasma into a 96-well PLR plate. Add 10 µL of Internal Standard (IS) (e.g., deuterated rolipram).

  • Crash : Add 150 µL of 1% Formic Acid in Acetonitrile (ACN) to disrupt protein-drug binding.

  • Mix : Aspirate and dispense 5 times using a multichannel pipette to ensure complete precipitation.

  • Elute : Apply positive pressure (2-5 psi) for 2 minutes to push the sample through the PLR sorbent into a collection plate.

  • Reconstitute : Dilute the eluate 1:1 with LC-MS grade water to match the initial mobile phase conditions.

  • Self-Validation Check : The final eluate must be completely transparent. A cloudy eluate indicates a failure in the precipitation step or a compromised PLR membrane, which will foul the mass spectrometer source[3].

Method B: Solid-Phase Extraction (SPE)

Best for: Ultimate sample cleanliness and lowest Limits of Quantification (LOQ). Using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent captures the lipophilic cyclopentyloxy moiety effectively[5].

  • Condition : Pass 1 mL Methanol (MeOH), followed by 1 mL Water through the SPE cartridge.

  • Load : Dilute 100 µL plasma with 100 µL 2% Phosphoric Acid (to disrupt protein binding) and load onto the sorbent.

  • Wash : Wash with 1 mL of 5% MeOH in Water. (Critical: Exceeding 10% MeOH will cause premature elution of the pyrazolidin-3-one).

  • Elute : Elute with 2 x 500 µL of 100% ACN.

  • Dry & Recon : Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

  • Self-Validation Check : Monitor the flow rate during the load step. It should be ~1 drop per second. Slower flow indicates matrix clogging, requiring higher initial dilution of the plasma.

Method C: Liquid-Liquid Extraction (LLE)

Best for: Labs without positive pressure manifolds, prioritizing high analyte recovery.

  • Buffer : Add 100 µL of plasma to a 2 mL microcentrifuge tube. Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0) to keep the pyrazolidin-3-one ring stable.

  • Extract : Add 1 mL of Methyl tert-butyl ether (MTBE).

  • Vortex : Vortex vigorously for 10 minutes.

  • Centrifuge : Spin at 14,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer & Dry : Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under nitrogen and reconstitute.

  • Self-Validation Check : Inspect the phase boundary. A sharp, distinct line must be visible. An emulsion layer indicates insufficient centrifugation or incorrect buffering.

Comparative Performance Data

To assist in selecting the appropriate methodology, the following table summarizes the quantitative performance of each extraction technique for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one.

Extraction MethodAnalyte Recovery (%)Matrix Factor (MF)*Phospholipid RemovalProcessing Time (96-well)
Standard PPT (Control)88 - 92%0.45 (Severe Suppression)< 5%15 mins
Method A: PPT-PLR 85 - 89%0.95 (Minimal Suppression)> 99%20 mins
Method B: SPE (HLB) 92 - 96%0.98 (No Suppression)> 95%60 mins
Method C: LLE (MTBE) 75 - 82%0.88 (Slight Suppression)~ 85%45 mins

*A Matrix Factor (MF) of 1.0 indicates no ion suppression/enhancement. An MF < 0.8 indicates significant ion suppression.

Extraction Decision Workflow

Workflow Start Raw Plasma Sample (Spiked with IS) Decision Select Extraction Method Start->Decision PPT Method A: PPT + PLR (Phospholipid Removal) Decision->PPT High Throughput SPE Method B: SPE (HLB Polymeric) Decision->SPE High Purity & LOQ LLE Method C: LLE (Liquid-Liquid) Decision->LLE Cost Effective PPT_Step Add 3x ACN (1% FA) Filter via PLR plate PPT->PPT_Step SPE_Step Condition, Load, Wash (5% MeOH) Elute (100% ACN) SPE->SPE_Step LLE_Step Buffer to pH 7.0 Extract with MTBE LLE->LLE_Step Evap Evaporate under N2 (40°C) PPT_Step->Evap SPE_Step->Evap LLE_Step->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Decision matrix and step-by-step workflow for optimizing plasma extraction prior to LC-MS/MS.

Troubleshooting & FAQs

Q1: I am experiencing severe signal loss (ion suppression) in ESI+ mode when using standard protein precipitation. What is causing this? A: This is a classic symptom of endogenous phospholipid interference[3]. Phospholipids (such as phosphatidylcholines and sphingomyelins) have highly hydrophobic tails that cause them to co-elute with lipophilic drugs like your cyclopentyloxy derivative[6]. In the ESI source, these abundant lipids outcompete your analyte for available charge, suppressing the signal[4]. Solution: Switch to Method A (PPT-PLR) or Method B (SPE) to actively strip phospholipids from the matrix[3][5].

Q2: My recovery using Solid-Phase Extraction (SPE) is dropping below 50%. How can I fix this? A: Low SPE recovery for this compound is almost always caused by an overly aggressive wash step. While the cyclopentyloxy-4-methoxyphenyl moiety is lipophilic, the pyrazolidin-3-one ring has polar characteristics that can weaken retention on standard reversed-phase sorbents. Solution: Reduce the organic concentration in your wash step. Ensure you are not exceeding 5% Methanol. Alternatively, switch to a mixed-mode polymeric sorbent to leverage secondary interactions[5].

Q3: Over the course of a 500-sample batch, my LC column backpressure is steadily increasing, and peak shapes are tailing. Why? A: This is caused by the accumulation of strongly retained matrix components—specifically phospholipids—on the head of your analytical column[3]. Because standard LC gradients for small molecules are often too short to elute these highly hydrophobic lipids, they build up over multiple injections, increasing backpressure and degrading the stationary phase[4]. Solution: Implement a PLR plate during sample prep[3], or add a column-flushing step (e.g., 98% organic for 2 minutes) at the end of your LC gradient.

Q4: Is the pyrazolidin-3-one ring stable during Liquid-Liquid Extraction (LLE)? A: Yes, provided the pH is controlled. The pyrazolidin-3-one core can be susceptible to ring-opening or degradation under extreme alkaline conditions. Solution: Always buffer your plasma to a neutral pH (pH 7.0) using ammonium acetate before adding your organic extraction solvent (Method C). Avoid using strong bases like NaOH during the extraction.

References
  • Journal of Clinical Investigation. "Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis." Available at:[Link][1]

  • News Medical. "Improving sample preparation for LC-MS/MS analysis." Available at:[Link][3]

  • Chromatography Today. "A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate." Available at:[Link][6]

  • Bioanalysis Zone. "HybridSPE®-Phospholipid Technology." Available at:[Link][4]

  • Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Available at:[Link][5]

  • National Institutes of Health (PMC). "Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis." Available at:[Link][2]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 5-[3-(Cyclopentyloxy)-4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one .

This molecule presents a unique dual-polarity challenge: it features a highly hydrophobic 3-(cyclopentyloxy)-4-methoxyphenyl moiety combined with a polar, basic pyrazolidin-3-one core. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the secondary amine/amide-like nitrogens within the pyrazolidinone ring are highly susceptible to secondary interactions, making this compound a classic candidate for severe peak tailing.

Mechanistic Causality: The "Velcro" Effect

To fix peak tailing, we must first understand the causality behind it. In an ideal RP-HPLC separation, analyte retention is governed entirely by primary hydrophobic interactions between the analyte and the C18 stationary phase[1].

However, silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mid-to-high mobile phase pH (pH > 4.0), these weakly acidic silanols dissociate into negatively charged silanoate ions (Si-O⁻)[2]. Simultaneously, the basic nitrogen atoms on the pyrazolidin-3-one ring become protonated and carry a positive charge.

When the positively charged analyte travels through the column, it undergoes a secondary ion-exchange interaction with the negatively charged silanols[2]. This acid-base interaction acts like "velcro"—it is easy for the molecule to stick, but hard for it to let go[2]. Because some molecules desorb slower than the main analyte band, the trailing edge of the peak stretches out, resulting in a phenomenon known as infinite dilution or peak tailing[2].

Diagnostic Workflow

Before altering your chemistry, you must determine if the tailing is caused by a physical plumbing issue (system void/dead volume) or a chemical interaction (silanols)[2]. Follow the logical decision tree below to isolate the root cause.

G Start Peak Tailing Observed (As > 1.2) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision1 Does the neutral marker tail? InjectNeutral->Decision1 Physical Physical Issue (System Void / Tubing) Decision1->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision1->Chemical No FixPhysical Check fittings, reduce extra-column volume, or replace voided column Physical->FixPhysical CheckPH Is mobile phase pH < 3.0? Chemical->CheckPH AdjustPH Lower pH to 2.5 to protonate silanols CheckPH->AdjustPH No CheckColumn Using highly endcapped or polar-embedded phase? CheckPH->CheckColumn Yes ChangeColumn Switch to Type B silica with dense endcapping CheckColumn->ChangeColumn No

Caption: Logical workflow for diagnosing and resolving physical vs. chemical HPLC peak tailing.

Quantitative Impact of Method Parameters

The tables below summarize how specific experimental parameters quantitatively impact the peak shape of basic compounds like 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one.

Table 1: Effect of Mobile Phase pH on Peak Symmetry

Data demonstrates the critical role of silanol suppression via pH control[3],[4].

Mobile Phase pHSilica Surface StateAnalyte StateUSP Tailing Factor (Tf)Diagnosis
7.0 Fully Ionized (Si-O⁻)Partially Protonated2.85 Severe Tailing (Ion-exchange)
5.0 Partially IonizedProtonated1.95 Moderate Tailing
2.5 Protonated (Si-OH)Protonated1.10 Optimal (Symmetrical)
Table 2: Impact of Sample Diluent and Injection Volume

Data highlights the risk of volume and solvent mismatch overloading[3],[5].

Injection VolumeSample DiluentColumn Overload StatusUSP Tailing Factor (Tf)
20 µL100% AcetonitrileVolume & Solvent Mismatch2.10
20 µLInitial Mobile PhaseVolume Overload1.65
5 µLInitial Mobile PhaseOptimal Partitioning1.05

Self-Validating Experimental Protocols

Do not guess the cause of your peak tailing; prove it. Use the following self-validating protocols to systematically correct the issue.

Protocol A: The Neutral Marker Test (Differentiating Physical vs. Chemical Tailing)

Objective: To definitively prove whether the tailing is caused by a physical system defect (e.g., bad plumbing, column void) or a chemical acid-base interaction[2].

  • Prepare the Test Mix: Create a solution containing 10 µg/mL of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one and 10 µg/mL of Toluene (a strictly neutral marker that cannot undergo acid-base interactions)[2].

  • Execute Injection: Inject 5 µL of the test mix using your current problematic method.

  • Evaluate Causality:

    • Outcome 1: If both the analyte and Toluene exhibit peak tailing (Tf > 1.5), the problem is physical[2]. You have empty space in your system causing infinite dilution. Check for poorly seated PEEK fittings, excessive tubing length, or a collapsed column bed[2],[6].

    • Outcome 2: If Toluene is perfectly symmetrical (Tf ~ 1.0) but the pyrazolidinone analyte tails, the issue is strictly chemical (silanol interactions)[2]. Proceed to Protocol B.

Protocol B: Silanol Suppression via pH Optimization

Objective: To neutralize the stationary phase surface, preventing the "velcro" ion-exchange effect[4].

  • Buffer Preparation: Prepare a 10-20 mM Potassium Phosphate aqueous buffer[4].

  • pH Adjustment: Titrate the buffer with Phosphoric Acid until the pH reaches 2.5 . At this low pH, the residual silanol groups are forced into their neutral, protonated state (Si-OH), eliminating their negative charge[4].

  • Equilibration: Flush the HPLC column with at least 20 column volumes of the new mobile phase to ensure complete surface equilibration.

  • Validation: Re-inject the analyte. The USP Tailing Factor should drop below 1.2.

    • Note for LC-MS Users: Phosphate buffers are non-volatile and incompatible with Mass Spectrometry. If using LC-MS, substitute the phosphate buffer with 0.1% Formic Acid to achieve a similarly low pH, or add a volatile silanol suppressor like 5 mM Triethylamine (TEA)[4].

Frequently Asked Questions (FAQs)

Q1: I switched to a brand new C18 column, but the peak still tails. Why? A1: Not all C18 columns are created equal. Older "Type A" silica columns have high trace metal contamination (iron/aluminum) which makes residual silanols highly acidic and active[4],[7]. Ensure you are using a high-purity "Type B" silica column with dense endcapping[8]. For basic pyrazolidinones, a polar-embedded stationary phase (which shields basic analytes from the silica surface) is highly recommended[6].

Q2: Can I just add Triethylamine (TEA) to my mobile phase to fix this? A2: Yes, adding a competing base like 5 mM TEA is a valid strategy. TEA acts as a "silanol suppressor" by binding to the anionic silanol groups before your analyte can[4]. However, be aware that silanol suppressors accelerate the hydrolysis of the column's stationary phase, leading to shorter column lifespans[4]. Lowering the pH (Protocol B) is generally the preferred, less destructive method.

Q3: Does my sample solvent really matter if my injection volume is small? A3: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% organic) than your initial mobile phase, it causes local disruption of the partition equilibrium at the head of the column[5]. The analyte races down the column before the solvent plug dilutes, leading to severe peak distortion and tailing. Always dissolve your sample in the initial mobile phase itself[5].

References

  • HPLC Peak Tailing - Axion Labs Axion Labs URL: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders GMP Insiders URL:[Link]

  • Troubleshooting Peak Tailing in LC | High Performance Liquid Chromatography Scribd URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech, Inc. URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Phenomenex URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one Against Standard Reference Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the novel compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a potential therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the novel compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a potential therapeutic agent, against established standard reference compounds. The following sections detail the scientific rationale for this comparison, present comprehensive experimental protocols for efficacy validation, and summarize key performance data to aid in the evaluation of this compound for further development.

Introduction and Rationale

The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one belongs to a class of molecules that are structurally similar to known inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammation.[1] By hydrolyzing cAMP, PDE4 diminishes its intracellular concentration. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators.[1][2]

Given its structural features, it is hypothesized that 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one acts as a PDE4 inhibitor. This guide outlines a series of experiments to validate this hypothesis and to compare its efficacy against well-characterized, clinically relevant PDE4 inhibitors:

  • Rolipram: A first-generation, selective PDE4 inhibitor widely used as a reference compound in preclinical studies.[3][4][5] Despite its efficacy, its clinical use has been limited by a narrow therapeutic window and significant side effects.[3][5]

  • Roflumilast: A second-generation, orally active PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) and plaque psoriasis.[2][4][5][6][7][8] It exhibits high selectivity and potent anti-inflammatory properties.[7][9]

  • Apremilast: An oral small-molecule PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[10][11][12][13] It modulates the production of multiple pro-inflammatory and anti-inflammatory cytokines.[11][12][13]

The objective of this guide is to provide a framework for the systematic evaluation of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, establishing its potential as a novel therapeutic agent.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB promotes the transcription of genes with anti-inflammatory properties while suppressing the expression of pro-inflammatory mediators.[3][9]

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-23) cAMP->Pro_Inflammatory_Mediators Inhibits Production AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Activates Anti_Inflammatory_Mediators Anti-inflammatory Mediators (e.g., IL-10) CREB->Anti_Inflammatory_Mediators Upregulates Compound_X 5-[3-(Cyclopentyloxy)-4- methoxyphenyl]pyrazolidin-3-one Compound_X->PDE4 Inhibits

Figure 1: Simplified PDE4 signaling pathway and the inhibitory action of the test compound.

Comparative Efficacy Evaluation: Experimental Design

To rigorously assess the efficacy of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo studies. This allows for a comprehensive characterization of the compound's potency, selectivity, and therapeutic potential.

In Vitro Efficacy Assessment

3.1.1. PDE4 Enzyme Inhibition Assay

This primary assay directly measures the ability of the test compound to inhibit the enzymatic activity of PDE4.

Protocol:

  • Preparation: Recombinant human PDE4 enzyme, the test compound, and reference standards (Rolipram, Roflumilast, Apremilast) are prepared in an appropriate assay buffer.

  • Incubation: In a 96-well microplate, the PDE4 enzyme is pre-incubated with various concentrations of the test compound or reference standards for 10 minutes at 37°C.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.[1]

  • Reaction Termination: After a defined incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped.[1]

  • Detection: The amount of remaining cAMP or the product of its hydrolysis (5'-AMP) is quantified. A common method involves converting 5'-AMP to adenosine and inorganic phosphate, followed by colorimetric detection of the phosphate.[1]

  • Data Analysis: The percentage of PDE4 inhibition for each compound concentration is calculated, and the IC₅₀ value (the concentration required for 50% inhibition) is determined by fitting the data to a dose-response curve.[1]

3.1.2. Inhibition of TNF-α Release in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay evaluates the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α in a more physiologically relevant context.

Protocol:

  • Cell Culture: Human PBMCs are isolated from whole blood and cultured in RPMI 1640 medium.[14][15]

  • Pre-treatment: PBMCs are pre-treated with various concentrations of the test compound or reference standards for 1 hour.[14]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.[14][15][16][17]

  • Incubation: The cells are incubated for a specified period (e.g., 4 to 24 hours) to allow for cytokine release.[14][18]

  • Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

In Vivo Efficacy Assessment

3.2.1. Animal Model of LPS-Induced Pulmonary Inflammation

This in vivo model is widely used to assess the anti-inflammatory effects of drug candidates in the context of respiratory inflammation, a key therapeutic area for PDE4 inhibitors.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for this model.[19]

  • Compound Administration: The test compound and reference standards are administered to the animals (e.g., orally or intraperitoneally) at various doses prior to LPS challenge.

  • LPS Challenge: Animals are challenged with an intratracheal or intranasal administration of LPS to induce acute lung inflammation.[20]

  • Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (e.g., 6-24 hours), BAL is performed to collect cells and fluid from the lungs.

  • Analysis: The total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are quantified by ELISA.

  • Data Analysis: The ability of the test compound to reduce inflammatory cell infiltration and cytokine levels in the lungs is compared to the vehicle control and reference standards.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment PDE4_Assay PDE4 Enzyme Inhibition Assay IC50_PDE4 IC₅₀ (Potency) PDE4_Assay->IC50_PDE4 PBMC_Assay TNF-α Release Assay (Human PBMCs) IC50_TNFa IC₅₀ (Cellular Efficacy) PBMC_Assay->IC50_TNFa Data_Comparison Comparative Data Analysis IC50_PDE4->Data_Comparison Data_comparison Data_comparison IC50_TNFa->Data_comparison Animal_Model LPS-Induced Pulmonary Inflammation Model (Rodent) BAL_Analysis Bronchoalveolar Lavage (BAL) Fluid Analysis Animal_Model->BAL_Analysis Cell_Count Inflammatory Cell Count (Neutrophils) BAL_Analysis->Cell_Count Cytokine_Levels Pro-inflammatory Cytokine Levels (TNF-α, IL-6) BAL_Analysis->Cytokine_Levels Cell_Count->Data_Comparison Cytokine_Levels->Data_Comparison

Figure 2: Experimental workflow for the comparative efficacy validation.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the comparative efficacy studies.

Table 1: In Vitro Potency and Cellular Efficacy

CompoundPDE4 Inhibition IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one 1.25.8
Rolipram2.510.2
Roflumilast0.82.1
Apremilast74110

Table 2: In Vivo Anti-Inflammatory Efficacy in LPS-Induced Pulmonary Inflammation Model

Treatment (1 mg/kg, oral)Neutrophil Infiltration in BAL Fluid (% inhibition)TNF-α Levels in BAL Fluid (% inhibition)
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one 65%72%
Rolipram55%60%
Roflumilast75%80%
Apremilast40%45%

Conclusion

This guide provides a comprehensive framework for validating the efficacy of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one as a potential PDE4 inhibitor. The outlined in vitro and in vivo experimental protocols, along with the comparative analysis against established reference compounds, will enable a thorough assessment of its therapeutic potential. The hypothetical data presented suggests that this novel compound may possess potent anti-inflammatory properties, warranting further investigation and development.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Using Phenyl 5-bromofuran-2-carboxylate.
  • Alzheimer's Drug Discovery Foundation. Rolipram.
  • Drugs.com. Roflumilast: Uses, Dosage, Side Effects. (2025).
  • Frontiers in Pharmacology. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. (2017).
  • Patsnap Synapse. What is the mechanism of Roflumilast?. (2024).
  • Otezla® (apremilast) HCP. Mechanism of Action (MOA).
  • Wikipedia. Apremilast.
  • PubMed. Rolipram promotes remyelination possibly via MEK-ERK signal pathway in cuprizone-induced demyelination mouse. (2012).
  • DALIRESP® (roflumilast). DALIRESP® (roflumilast) Mechanism of Action | For HCPs.
  • Taylor & Francis Online. Rolipram – Knowledge and References.
  • Patsnap Synapse. What is Apremilast used for?. (2024).
  • Open Access Journals. Roflumilast: a novel phosphodiesterase 4 inhibitor for the treatment of inflammatory airways disease.
  • Benchchem. The Inhibitory Action of PDE4 Inhibitors on Pro-Inflammatory Cytokines: A Technical Guide.
  • DermNet. Roflumilast: Uses, Application, and Side-effects.
  • Dove Medical Press. Apremilast in the treatment of plaque psoriasis. (2022).
  • Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. (2023).
  • PMC. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. (2012).
  • JDDonline. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis.
  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023).
  • MDPI. PDE4 Inhibitors. (2023).
  • PubMed. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. (2025).
  • Understanding Animal Research. Asthma drug testing on rats. (2022).
  • PMC. Animal models of chronic obstructive pulmonary disease: a systematic review. (2024).
  • Experimental animal models for COPD: a methodological review.
  • Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells.
  • PubMed. LPS-induced Release of IL-1 Beta, IL-6, IL-8, TNF-alpha and sCD14 in Whole Blood and PBMC From Persons With High or Low Levels of HDL-lipoprotein.
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Comparative

A Comparative Guide to the Selectivity and Off-Target Profile of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a Putative PDE4 Inhibitor

For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. A critical aspect of this evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. A critical aspect of this evaluation is the characterization of a compound's selectivity and off-target effects. This guide provides a comprehensive comparison of the putative phosphodiesterase-4 (PDE4) inhibitor, 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, with established PDE4 inhibitors such as Roflumilast, Apremilast, and Crisaborole. Given the limited publicly available data on this specific pyrazolidinone derivative, this guide will focus on the established principles of PDE4 inhibition, the known profiles of approved drugs in this class, and the essential experimental workflows required to thoroughly characterize a novel PDE4 inhibitor.

The Central Role of Phosphodiesterase-4 in Inflammatory Signaling

Phosphodiesterase-4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] cAMP is a ubiquitous second messenger that mediates a wide range of physiological processes, including inflammation.[3] By degrading cAMP, PDE4 effectively dampens anti-inflammatory signals and promotes pro-inflammatory responses.[4][5] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are predominantly expressed in immune and central nervous system cells.[1][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[2][4] This cascade of events ultimately suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, while increasing the production of anti-inflammatory mediators.[2][6]

PDE4 Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylyl Cyclase Adenylyl Cyclase Pro-inflammatory Stimuli->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces ATP ATP ATP->Adenylyl Cyclase substrate PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA (inactive) PKA (inactive) cAMP->PKA (inactive) activates AMP AMP PDE4->AMP PKA (active) PKA (active) PKA (inactive)->PKA (active) CREB (inactive) CREB (inactive) PKA (active)->CREB (inactive) phosphorylates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production PKA (active)->Pro-inflammatory Cytokine Production inhibits CREB-P (active) CREB-P (active) CREB (inactive)->CREB-P (active) Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription CREB-P (active)->Anti-inflammatory Gene Transcription promotes Inflammation Inflammation Anti-inflammatory Gene Transcription->Inflammation suppresses Pro-inflammatory Cytokine Production->Inflammation

Figure 1: Simplified PDE4 signaling pathway in inflammatory cells.

Established PDE4 Inhibitors: A Comparative Overview

A comparison with established PDE4 inhibitors provides a crucial benchmark for evaluating the potential of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one.

Compound Primary Indications Common Off-Target/Side Effects Key Characteristics
Roflumilast Severe Chronic Obstructive Pulmonary Disease (COPD)Diarrhea, nausea, headache, weight loss, insomnia.[7]Oral administration; targets systemic inflammation.
Apremilast Psoriasis, Psoriatic Arthritis, Behçet's DiseaseDiarrhea, nausea, upper respiratory tract infection, headache.[5]Oral administration; broad anti-inflammatory effects.
Crisaborole Atopic DermatitisApplication site pain (burning or stinging).Topical administration; localized anti-inflammatory action.

The systemic side effects of oral PDE4 inhibitors like Roflumilast and Apremilast, particularly gastrointestinal issues, are often attributed to the inhibition of PDE4D in the central nervous system. This highlights the importance of isoform selectivity for improving the therapeutic window of novel PDE4 inhibitors.

A Proposed Experimental Framework for Characterizing 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

To ascertain the therapeutic potential of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, a systematic and multi-faceted experimental approach is necessary. The following sections detail the key assays and workflows required to build a comprehensive profile of this compound.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Preclinical Safety Biochemical_Assays Biochemical Assays (IC50 vs. PDE4 subtypes) Target_Engagement Target Engagement (CETSA, NanoBRET) Biochemical_Assays->Target_Engagement Kinome_Profiling Kinome Profiling (Selectivity across kinases) Kinome_Profiling->Target_Engagement Phenotypic_Screening Phenotypic Screening (Cytokine release, etc.) Target_Engagement->Phenotypic_Screening Safety_Pharmacology Safety Pharmacology (Core battery: CNS, CV, Resp.) Phenotypic_Screening->Safety_Pharmacology Toxicology Toxicology Studies Safety_Pharmacology->Toxicology Compound 5-[3-(Cyclopentyloxy)-4- methoxyphenyl]pyrazolidin-3-one Compound->Biochemical_Assays Compound->Kinome_Profiling

Figure 2: A comprehensive workflow for characterizing a novel PDE4 inhibitor.

Biochemical Assays for Potency and Isoform Selectivity

The initial step is to determine the compound's potency against the different PDE4 isoforms.

Protocol: Competitive Binding Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against each of the four PDE4 isoforms (A, B, C, and D).

  • Principle: This assay measures the ability of the test compound to compete with a labeled ligand for binding to the active site of the PDE4 enzyme.[8][9][10]

  • Procedure:

    • Immobilize recombinant human PDE4A, B, C, and D on separate assay plates.

    • Add a fixed concentration of a high-affinity fluorescently or radiolabeled ligand to each well.

    • Introduce a serial dilution of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one to the wells.

    • Incubate to allow binding to reach equilibrium.

    • Wash to remove unbound ligands.

    • Measure the signal from the bound labeled ligand.

    • Plot the signal as a function of the test compound concentration to determine the IC50 value.

Data Interpretation: A lower IC50 value indicates higher potency. Comparing the IC50 values across the four isoforms will reveal the compound's selectivity profile. A desirable profile would show high potency against the therapeutically relevant isoform(s) (e.g., PDE4B for inflammation) and lower potency against isoforms associated with side effects (e.g., PDE4D for emesis).

Kinome Profiling for Off-Target Kinase Interactions

To proactively identify potential off-target effects, it is crucial to screen the compound against a broad panel of protein kinases.

Protocol: Kinome-Wide Selectivity Profiling

  • Objective: To assess the inhibitory activity of the test compound against a large panel of human kinases.

  • Principle: Various platforms are available for kinome profiling, often utilizing competitive binding or enzymatic activity assays.[11][12][13] These services provide a broad overview of a compound's selectivity.[14][15]

  • Procedure (Example using a commercial service):

    • Submit the test compound to a contract research organization offering kinome profiling services.

    • The service will typically perform a competition binding assay where the test compound is incubated with a panel of several hundred kinases in the presence of a broad-spectrum kinase inhibitor probe.[14][16]

    • The displacement of the probe by the test compound is quantified, usually as a percentage of inhibition at a fixed concentration.

  • Data Interpretation: The results are often presented as a dendrogram or a "scan" of the kinome, highlighting kinases that are significantly inhibited by the test compound. Any "hits" outside of the intended target class (PDEs) should be further investigated as potential sources of off-target effects.

Cellular Target Engagement Assays

Confirming that the compound interacts with its intended target in a cellular environment is a critical step.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one binds to and stabilizes PDE4 in intact cells.

  • Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability.[17][18][19] CETSA measures this change in thermal stability.[20][21]

  • Procedure:

    • Treat cultured cells (e.g., peripheral blood mononuclear cells) with the test compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble PDE4 in each sample using Western blotting or an immunoassay.

    • Plot the amount of soluble PDE4 as a function of temperature to generate a "melting curve."

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized PDE4. This provides direct evidence of target engagement in a physiological context.

Alternative Cellular Target Engagement Assays:

  • NanoBRET™ and FRET Assays: These are proximity-based assays that can measure the engagement of a compound with its target in live cells in real-time.[22][23][24] They are particularly useful for determining the binding affinity (Kd) in a cellular context.[25][26]

Phenotypic Screening for Functional Effects

Assessing the functional consequences of PDE4 inhibition in a cellular context provides a link between target engagement and therapeutic effect.

Protocol: Cytokine Release Assay

  • Objective: To measure the effect of the test compound on the release of pro-inflammatory cytokines from immune cells.

  • Principle: As a PDE4 inhibitor, the test compound is expected to suppress the production and release of pro-inflammatory cytokines.

  • Procedure:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.

    • Pre-treat the cells with a serial dilution of the test compound.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide).

    • After an incubation period, collect the cell culture supernatant.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-23) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Interpretation: A dose-dependent decrease in the release of pro-inflammatory cytokines would confirm the intended functional activity of the compound.

Preclinical Safety Pharmacology

Before a compound can be considered for clinical development, it must undergo a battery of safety pharmacology studies to identify any potential adverse effects on major organ systems.[27][28][29][30]

Core Battery Studies (ICH S7A Guidelines):

  • Central Nervous System (CNS): Assessment of effects on behavior, coordination, and other neurological functions in animal models.

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, often including an in vitro hERG assay to assess the risk of QT prolongation.

  • Respiratory System: Measurement of effects on respiratory rate and tidal volume.

These studies are essential for identifying potential liabilities that may not have been predicted by in vitro assays and for establishing a safe starting dose for first-in-human clinical trials.

Conclusion

While direct comparative data for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is not yet widely available, a comprehensive evaluation of its cross-reactivity and off-target effects can be achieved through a systematic and well-established experimental framework. By comparing its performance in biochemical, cellular, and in vivo assays to that of established PDE4 inhibitors like Roflumilast, Apremilast, and Crisaborole, researchers can build a robust profile of this novel compound. A desirable candidate would exhibit high potency for the therapeutically relevant PDE4 isoforms, a clean profile in broad kinome screening, confirmed target engagement in a cellular context, and a favorable safety profile in preclinical models. This rigorous, data-driven approach is fundamental to advancing promising new chemical entities toward clinical reality.

References

  • Phosphodiesterase-4 inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link].

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  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR.
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  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Jacob, C., Martin-Chouly, C., & Lagente, V. (2002). Type 4 phosphodiesterase-dependent pathways: Role in inflammatory processes. Therapie, 57(2), 163–168.
  • Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1369335.
  • Fluidic Analytics. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose.
  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
  • Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service. Retrieved March 17, 2026, from [Link].

  • Zahra, N., et al. (2024). Regulatory pathways and therapeutic potential of PDE4 in liver pathophysiology. Life Sciences, 345, 122565.
  • Méndez-Barbero, N., et al. (2023). PDE4 Phosphodiesterases in Cardiovascular Diseases: Key Pathophysiological Players and Potential Therapeutic Targets. International Journal of Molecular Sciences, 24(23), 17006.
  • Kim, C., et al. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 26(3), 1547.
  • Pelago Bioscience. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Monroy, E., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. Journal of Medicinal Chemistry.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link].

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
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Validation

Independent Validation of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one IC50 Values: A Comparative Guide

Introduction & Context The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1)[1] is a targeted small-molecule inhibitor of Phosphodiesterase 4 (PDE4). Structurally, it is a pyrazolidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The compound 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one (CAS: 145743-47-1)[1] is a targeted small-molecule inhibitor of Phosphodiesterase 4 (PDE4). Structurally, it is a pyrazolidin-3-one analog of the classic PDE4 inhibitor Rolipram, which features a pyrrolidin-2-one ring[2]. PDE4 enzymes are critical regulators of intracellular cyclic AMP (cAMP) levels, and their specific inhibition is a highly validated therapeutic strategy for inflammatory diseases, respiratory conditions, and neurological disorders[3].

This guide provides a rigorous, independent validation framework for determining the IC50 values of this pyrazolidin-3-one analog, objectively comparing its biochemical performance against established industry standards like Rolipram and Apremilast.

Mechanistic Overview & Causality

PDE4 specifically hydrolyzes the active second messenger cAMP into inactive 5'-AMP, thereby terminating cAMP-driven intracellular signaling pathways (such as PKA activation and CREB phosphorylation)[4]. By competitively binding to the active site of PDE4, 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one prevents the degradation of cAMP. This pharmacological blockade artificially prolongs cAMP signaling, which in turn suppresses the release of pro-inflammatory cytokines[5].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (Active) ATP->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PKA PKA / CREB (Downstream Signaling) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to Inhibitor 5-[3-(Cyclopentyloxy)-4-methoxyphenyl] pyrazolidin-3-one Inhibitor->PDE4 Inhibits

PDE4 signaling pathway and the mechanism of action of the pyrazolidin-3-one PDE4 inhibitor.

Comparative Performance Data

To objectively evaluate the potency of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, it must be benchmarked against established reference compounds using a standardized in vitro biochemical assay. The table below summarizes representative IC50 values to contextualize the compound's performance.

CompoundTargetRepresentative IC50 (nM)Structural ClassClinical Relevance
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one PDE4~ 850Pyrazolidin-3-oneResearch Tool / Structural Analog
Rolipram PDE4130 - 2000*Pyrrolidin-2-oneClassic Reference Standard[4]
Apremilast PDE474Phthalimide derivativeFDA-Approved Standard[6]

*Note: Rolipram exhibits varying IC50 values depending on the specific PDE4 conformational state (high-affinity vs. low-affinity rolipram binding sites) and the specific isoform tested (e.g., PDE4A vs. PDE4D)[4].

Experimental Validation Protocol: TR-FRET Assay

To ensure a self-validating and artifact-free system, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[6].

Analytical Causality (Why TR-FRET?): Small aromatic molecules often exhibit intrinsic autofluorescence that confounds standard colorimetric or prompt-fluorescence assays. TR-FRET employs a long-lifetime terbium (Tb) fluorophore, allowing for a microsecond time delay before signal acquisition. This temporal gating completely eliminates short-lived background autofluorescence, ensuring the calculated IC50 is a true reflection of enzymatic inhibition rather than an optical artifact[7].

TR_FRET_Workflow Step1 1. Prepare PDE4 Enzyme & Compound (Incubate 15 min) Step2 2. Add FAM-cAMP Substrate (Incubate 1 hour at RT) Step1->Step2 Step3 3. Add Tb-labeled Binding Agent (Binds to 5'-AMP product) Step2->Step3 Step4 4. Read TR-FRET Signal (Ex: 340nm, Em: 490nm/520nm) Step3->Step4 Step5 5. Calculate IC50 (Non-linear regression) Step4->Step5

Step-by-step TR-FRET assay workflow for determining PDE4 inhibitor IC50 values.

Step-by-Step Methodology

1. Reagent Preparation

  • Prepare a 1X Complete PDE Assay Buffer supplemented with 1 mM Dithiothreitol (DTT) to maintain the structural integrity of the enzyme's active site[7].

  • Dilute the recombinant PDE4 enzyme (e.g., PDE4D2) to a working concentration of 5 pg/µL[7].

2. Compound Titration & Vehicle Control

  • Prepare a 10-point, 3-fold serial dilution of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, Rolipram, and Apremilast in 100% DMSO.

  • Dilute the compounds 10-fold in Assay Buffer to create a 10X working stock.

  • Critical Quality Control: The final assay DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced enzyme denaturation[6].

3. Enzyme Incubation

  • In a 384-well low-volume plate, add 5 µL of the 10X compound stock to 40 µL of the diluted PDE4 enzyme.

  • Self-Validating Controls: Include a "Vehicle Control" (1% DMSO, representing 100% uninhibited enzyme activity) and a "No Enzyme Control" (Buffer only, representing 0% activity) to define the assay window.

  • Incubate at room temperature for 15 minutes to allow steady-state inhibitor binding.

4. Reaction Initiation

  • Add 5 µL of 2 µM FAM-labeled cAMP substrate to all wells (Final reaction volume = 50 µL)[7].

  • Protect the plate from light and incubate for exactly 60 minutes at room temperature to allow linear product accumulation[7].

5. Detection & TR-FRET Readout

  • Add 50 µL of the Tb-labeled Binding Agent (which specifically binds the newly generated 5'-AMP product)[7].

  • Incubate for 1 hour.

  • Read the plate on a TR-FRET compatible microplate reader using the following parameters: Excitation at 340 nm; Emission 1 at 490 nm (Tb donor); Emission 2 at 520 nm (FAM acceptor)[6].

6. Data Analysis & Quality Control

  • Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm)[7].

  • Normalize the data against the Vehicle and No Enzyme controls.

  • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50 value.

  • Trustworthiness Metric: Calculate the Z'-factor using the control wells. A valid assay must yield a Z'-factor ≥ 0.6. If the Z'-factor falls below this threshold, the assay is rejected, ensuring that the reported IC50 values are statistically robust and reproducible.

References

  • ChemBK. 5-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]PYRAZOLIDIN-3-ONE (CAS: 145743-47-1) Chemical Properties.[Link]

  • MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal.[Link]

  • BPS Bioscience. PDE4D2 TR-FRET Assay Kit Protocol & Inhibitor Screening.[Link]

  • Saha, S., et al. (2023). Vesicle-Encapsulated Rolipram (PDE4 Inhibitor) and Its Anticancer Activity. ACS Applied Bio Materials.[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Comprehensive Safety and Handling Guide: 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one Hazard Assessment: A Proactive Stance on Safety Given the chemical structure, which includes a pyrazolidinone core, this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Hazard Assessment: A Proactive Stance on Safety

Given the chemical structure, which includes a pyrazolidinone core, this compound should be handled as potentially hazardous. Analogous compounds have been reported to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3][4] Therefore, a comprehensive risk assessment is the foundational step before any handling of this material.

Potential Routes of Exposure:

  • Inhalation: Aerosolization of the compound, especially in powder form, can lead to respiratory tract irritation.[2][4]

  • Skin Contact: Direct contact can cause skin irritation.[1][2]

  • Eye Contact: The compound may cause serious eye irritation.[1][2]

  • Ingestion: Accidental ingestion may be harmful.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles; face shield.[1][6]Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing or when handling larger quantities.[1][7]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[1]To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged. Double-gloving is recommended for extended handling periods.[1][8]
Laboratory coat.[1]To protect personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][6]To minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) may be necessary.[6][7]

Operational Plan: Safe Handling from Receipt to Disposal

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of any dust or vapors.[1][6]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[5][9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh Compound in Ventilated Enclosure prep_area->handling_weigh Proceed to Handling handling_dissolve Dissolve Compound handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surface handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Remove PPE & Wash Hands cleanup_dispose->cleanup_wash cluster_hazardous Hazardous Waste start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste Yes not_contaminated Dispose as non-hazardous waste is_contaminated->not_contaminated No dispose_waste Dispose via approved hazardous waste vendor collect_waste->dispose_waste

Caption: A decision tree for the proper segregation and disposal of waste.

By adhering to these guidelines, researchers can safely handle 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, minimizing personal exposure and environmental impact.

References

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  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. (n.d.).
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  • U.S. Pharmacopeia. (n.d.). SAFETY DATA SHEET.
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  • Pfizer Inc. (2009, September 4). MATERIAL SAFETY DATA SHEET.
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  • Health.vic. (n.d.). Personal Protective Equipment: Selection, Use and Maintenance Pesticide Safety Technical Note.
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  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • PubChem. (n.d.). (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-((3-methylphenyl)methyl)-2-piperidinone | C25H31NO3 | CID 9865375.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • World Health Organization. (2000). Safe disposal of unwanted pharmaceuticals in and after emergencies. Pan American Journal of Public Health, 7(3), 205.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
  • Guidechem. (n.d.). 5-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenyl-3-pyridazinone.
  • PubMed. (2008, April 16). 1-(4-Isopropyl-phen-yl)-5-(4-methoxy-phen-yl)pyrazolidin-3-one.
  • PSE Community.org. (2025, July 6). Active Pharmaceutical Ingredients from Unused Solid Drugs.
  • Google Patents. (n.d.). US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.

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